2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Description
Properties
IUPAC Name |
2-(4-bromobutyl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCQJNMXARNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393678 | |
| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142172-51-8 | |
| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-butylboronic acid catechol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromobutyl)-1,3,2-benzodioxaborole, a valuable bifunctional reagent in organic synthesis. The primary synthetic route involves the hydroboration of 5-bromo-1-pentene with catecholborane. This document outlines the detailed experimental protocol, key quantitative data, and the underlying chemical principles of the synthesis. Furthermore, it illustrates the reaction pathway and experimental workflow through diagrams and discusses the utility of the title compound as a precursor in cross-coupling reactions, which are pivotal in the development of novel pharmaceutical agents.
Introduction
This compound is a key intermediate possessing both a boronate ester and an alkyl bromide functionality. This unique structural combination allows for sequential or orthogonal chemical transformations. The benzodioxaborole moiety is a stable and versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. The terminal bromoalkyl chain provides a handle for subsequent nucleophilic substitution or further cross-coupling reactions. This guide details the efficient synthesis of this important building block.
Synthesis Pathway
The synthesis of this compound is achieved through the hydroboration of 5-bromo-1-pentene using catecholborane (1,3,2-benzodioxaborole). Hydroboration is an addition reaction where a boron-hydrogen bond adds across a carbon-carbon double bond. For terminal alkenes such as 5-bromo-1-pentene, the reaction proceeds with high regioselectivity, yielding the anti-Markovnikov product where the boron atom attaches to the terminal carbon atom.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product. While a specific yield for this reaction is not widely reported in the literature, similar hydroborations of unactivated terminal alkenes with catecholborane typically proceed in good to excellent yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Refractive Index (n20/D) |
| 5-Bromo-1-pentene | C₅H₉Br | 149.03 | Liquid | 1.464 |
| Catecholborane | C₆H₅BO₂ | 119.92 | Liquid | 1.507 |
| This compound | C₁₀H₁₂BBrO₂ | 269.92 | Liquid (presumed) | 1.5362[1] |
Experimental Protocol
The following protocol is adapted from a well-established procedure for the hydroboration of terminal alkynes with catecholborane and is applicable to the synthesis of this compound.[2] All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organoboranes can be sensitive to air and moisture.
Materials:
-
5-Bromo-1-pentene (1.0 eq)
-
Catecholborane (1.05 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Apparatus:
-
A three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Inert atmosphere setup (nitrogen or argon line with bubbler).
-
Heating mantle or oil bath.
-
Standard glassware for workup and purification.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and dry it thoroughly. The apparatus is then flushed with a slow stream of nitrogen or argon.
-
Charging the Flask: To the flask, add 5-bromo-1-pentene and the anhydrous solvent.
-
Addition of Catecholborane: Slowly add catecholborane to the stirred solution of 5-bromo-1-pentene via the dropping funnel at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature between 25-30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or GC analysis. If the reaction is sluggish, the mixture can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, with the terminal CH₂ group adjacent to the bromine atom appearing as a triplet around 3.4 ppm. The protons of the catechol aromatic ring will appear in the region of 6.9-7.2 ppm. The CH₂ group attached to the boron atom will be observed as a triplet at a higher field.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl chain and signals for the aromatic carbons of the benzodioxaborole moiety.
-
¹¹B NMR: The ¹¹B NMR spectrum should exhibit a broad singlet characteristic of a tricoordinate boron atom in a boronate ester, typically in the range of δ 25-35 ppm.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (269.92 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the alkyl and aromatic groups, as well as B-O stretching vibrations.
Applications in Drug Development
The synthesized this compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development.
References
Technical Guide: Physicochemical Properties of 2-Bromo-1,3,2-Benzodioxaborole
A comprehensive analysis of a key intermediate in boron chemistry.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the physicochemical properties of "2-(4-Bromobutyl)-1,3,2-benzodioxaborole" did not yield specific data. This suggests that the compound may be novel or not widely reported in publicly available literature. Therefore, this technical guide focuses on the closely related and well-documented precursor, 2-Bromo-1,3,2-benzodioxaborole , which is essential for the synthesis of various 2-substituted-1,3,2-benzodioxaboroles.
Core Physicochemical Properties
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile reagent in organic synthesis. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 51901-85-0 | [1][2][3][4] |
| Molecular Formula | C₆H₄BBrO₂ | [1][2][3] |
| Molecular Weight | 198.81 g/mol | [1][2][3] |
| Appearance | White to amber to dark purple powder to lump | [4] |
| Melting Point | 51-53 °C (lit.) | [2][4] |
| Boiling Point | 76 °C at 9 mmHg (lit.) | [2][4] |
| Density | 1.67±0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2][4] |
Experimental Protocols
Synthesis of 2-Bromo-1,3,2-benzodioxaborole
A common method for the synthesis of 2-Bromo-1,3,2-benzodioxaborole involves the reaction of catechol with boron tribromide.
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
A solution of boron tribromide in methylene chloride is prepared in a round bottom flask and cooled to -78°C.
-
Solid catechol is slowly added to the cooled solution over a period of several hours.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
The solvent and any excess hydrogen bromide are removed by distillation under reduced pressure (20 mm Hg).
-
The resulting residue is transferred to a new flask using a minimal amount of methylene chloride and is then evaporated overnight under vacuum.
-
The solid product is carefully melted while slowly reducing the pressure.
-
The final product is distilled at a head temperature of approximately 95°C under a pressure of 10-15 mm Hg.
-
The distilled liquid crystallizes upon cooling to yield colorless 2-bromo-1,3,2-benzodioxaborole.
Purification
Purification of 2-Bromo-1,3,2-benzodioxaborole can be achieved by fractional distillation.[4]
Procedure:
-
The crude product is maintained at 20°C under a pressure of 15 mm Hg for a period of time to remove volatile impurities.
-
Fractional distillation is then performed to obtain the pure compound.
Reactivity and Applications
2-Bromo-1,3,2-benzodioxaborole is a valuable intermediate in organic chemistry. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of 2-substituted-1,3,2-benzodioxaboroles. These compounds, in turn, are precursors to boronic acids, which are extensively used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The general reactivity of the boronic acid functional group involves an equilibrium between the neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form upon interaction with a Lewis base. This property is fundamental to its role in catalysis and as a building block in supramolecular chemistry and materials science.
References
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Structure
| Property | Estimated Value/Information |
| Molecular Formula | C₁₀H₁₂BBrO₂ |
| Molecular Weight | 254.92 g/mol |
| Structure | A benzodioxaborole ring with a 4-bromobutyl group attached to the boron atom. |
| CAS Number | Not assigned or not publicly available. The key precursor, (4-Bromobutyl)boronic acid, has the CAS number 61632-72-2.[1] |
| Physical State | Likely a solid at room temperature, based on similar benzodioxaborole derivatives. |
Synthesis
The most direct and common method for the synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole is the condensation reaction between (4-Bromobutyl)boronic acid and catechol. This reaction proceeds with the elimination of two molecules of water and is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of 2-Alkyl-1,3,2-benzodioxaboroles (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar 2-alkyl-1,3,2-benzodioxaboroles.
Materials:
-
Alkylboronic acid (e.g., n-butylboronic acid as an analogue for (4-Bromobutyl)boronic acid) (1.0 eq)
-
Catechol (1.0 eq)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the alkylboronic acid (1.0 eq) and catechol (1.0 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove water via the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or chromatography if necessary. For many applications, the crude product may be of sufficient purity.[2]
Spectroscopic Characterization (Estimated Data)
The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound based on data for analogous compounds.
Table 1: Estimated ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.00 | m | 4H | Aromatic protons of the catechol ring |
| ~3.45 | t | 2H | -CH₂-Br |
| ~1.90 | m | 2H | -CH₂-CH₂Br |
| ~1.60 | m | 2H | B-CH₂-CH₂- |
| ~1.10 | t | 2H | B-CH₂- |
Table 2: Estimated ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-O (aromatic) |
| ~122.0 | CH (aromatic) |
| ~112.0 | CH (aromatic) |
| ~34.0 | -CH₂-Br |
| ~32.0 | -CH₂-CH₂Br |
| ~28.0 | B-CH₂-CH₂- |
| ~20.0 (broad) | B-CH₂- |
Mass Spectrometry (MS) Fragmentation
In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) should be observable. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the butyl chain, and fragmentation of the benzodioxaborole ring.
Figure 2: Predicted major fragmentation pathways.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable reagent in several areas:
-
Linker Chemistry: The bromobutyl group can act as a linker to attach the benzodioxaborole moiety to other molecules of interest, such as proteins, peptides, or solid supports. The catechol ester provides a stable, yet potentially cleavable, protecting group for the boronic acid.
-
Cross-Coupling Reactions: While the primary reactive site is the alkyl bromide, the boronic ester can potentially participate in Suzuki-Miyaura cross-coupling reactions under specific conditions, allowing for the formation of carbon-carbon bonds.
-
Synthesis of Boronic Acid Derivatives: The catechol ester can be hydrolyzed under acidic conditions to yield the free (4-Bromobutyl)boronic acid, which is a versatile reagent in its own right.
Logical Workflow for a Potential Application:
Figure 3: Potential synthetic utility workflow.
Safety and Handling
Boronic acids and their esters should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Alkyl bromides are alkylating agents and should be treated as potentially toxic and mutagenic. Refer to the Safety Data Sheet (SDS) for (4-Bromobutyl)boronic acid and catechol for specific handling and disposal information.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols and data are based on generalized procedures and estimations for analogous compounds. Researchers should always consult relevant literature and perform their own risk assessments before conducting any experiments.
References
Reactivity of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-(4-bromobutyl)-1,3,2-benzodioxaborole with various nucleophiles. This compound is a valuable bifunctional reagent, possessing both a reactive alkyl bromide moiety for nucleophilic substitution and a benzodioxaborole group, a protected boronic acid, which can participate in a variety of cross-coupling reactions. This duality makes it a significant building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. This document details the expected reaction pathways with common nucleophiles, provides representative experimental protocols, and presents the anticipated outcomes in a structured format.
Introduction
This compound is a key intermediate for the introduction of a butyl-benzodioxaborole moiety into organic molecules. The presence of the terminal bromine atom on the butyl chain allows for facile nucleophilic substitution reactions, enabling the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The benzodioxaborole group, a catechol-protected boronic acid, is relatively stable to a range of reaction conditions, yet can be readily deprotected or utilized directly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide will focus on the reactivity of the bromobutyl portion of the molecule.
General Reaction Pathway
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.
An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic protocol and presents predicted spectroscopic characteristics based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel benzodioxaborole derivatives.
Experimental Protocols
A viable synthetic route to this compound involves the reaction of a Grignard reagent, prepared from 1,4-dibromobutane, with a suitable catecholborane precursor, such as 2-isopropoxy-1,3,2-benzodioxaborole.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
1,4-dibromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
2-Isopropoxy-1,3,2-benzodioxaborole
-
Anhydrous pentane or hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 1,4-dibromobutane in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the dibromobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining dibromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-bromobutylmagnesium bromide.
-
-
Reaction with 2-Isopropoxy-1,3,2-benzodioxaborole:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-isopropoxy-1,3,2-benzodioxaborole in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 2-isopropoxy-1,3,2-benzodioxaborole solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Spectroscopic Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar functional groups and molecular environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.00 | m | 4H | Ar-H |
| 3.45 | t | 2H | -CH₂-Br |
| 1.95 | p | 2H | -CH₂-CH₂Br |
| 1.60 | p | 2H | B-CH₂-CH₂- |
| 1.10 | t | 2H | B-CH₂- |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 | Ar-C -O |
| 122.0 | Ar-C H |
| 112.0 | Ar-C H |
| 34.0 | -C H₂-Br |
| 32.5 | -C H₂-CH₂Br |
| 28.0 (broad) | B-C H₂- |
| 25.0 | B-CH₂-C H₂- |
Note: The carbon atom directly attached to boron (B-CH₂) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3010 | m | Aromatic C-H stretch |
| 2950 - 2850 | s | Aliphatic C-H stretch |
| 1600, 1475 | m | Aromatic C=C stretch |
| 1350 - 1310 | s | B-O stretch |
| 1250 | s | Aromatic C-O stretch |
| 1100 | s | B-C stretch |
| 740 | s | Ortho-disubstituted benzene C-H bend |
| 650 - 550 | m | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 270/268 | 40/40 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 189 | 10 | [M - C₄H₈Br]⁺ |
| 149 | 100 | [C₈H₁₀BO₂]⁺ |
| 135 | 30 | [C₄H₈Br]⁺ |
| 120 | 20 | [C₆H₄BO₂]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a bifunctional organoboron compound with significant potential in synthetic organic chemistry. Due to its unique structure, featuring a reactive C-Br bond and a versatile boronate ester, this molecule serves as a valuable building block for the introduction of functionalized butyl chains in the synthesis of complex organic molecules, including pharmacologically active compounds. This document details its molecular structure, proposed synthesis, physicochemical properties, and key applications, with a focus on its role in cross-coupling reactions.
Molecular Structure and Properties
This compound consists of a central 1,3,2-benzodioxaborole ring system to which a 4-bromobutyl group is attached at the boron atom. The benzodioxaborole moiety, derived from catechol, provides stability and influences the reactivity of the boronate ester. The terminal bromine atom on the butyl chain offers a reactive site for nucleophilic substitution or further cross-coupling reactions.
While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from analogous B-alkylcatecholboranes and related organoboron compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Bromo-1,3,2-benzodioxaborole[1] | Catecholborane[2] |
| Molecular Formula | C₁₀H₁₂BBrO₂ | C₆H₄BBrO₂ | C₆H₅BO₂ |
| Molecular Weight | 254.92 g/mol | 198.81 g/mol | 119.92 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless solid | Colorless liquid |
| Boiling Point | Not available | 76 °C @ 9 mmHg | 50 °C @ 50 mmHg[2] |
| Melting Point | Not available | 51-53 °C | 12 °C[2] |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis
A plausible and efficient method for the synthesis of this compound involves the reaction of catecholborane with 4-bromo-1-butene via a hydroboration reaction. This method is advantageous as it starts from readily available materials and proceeds with high regioselectivity, placing the boron atom at the terminal position of the alkyl chain.
References
Navigating the Uncharted: A Technical Guide to the Hazards and Safety Precautions for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. The following in-depth technical guide has been compiled by extrapolating data from the SDS of its constituent chemical moieties: 2-Bromo-1,3,2-benzodioxaborole and alkyl bromides , specifically 1-Bromobutane . This guide is intended to provide a comprehensive overview of the potential hazards and recommended safety precautions. It is imperative to handle this compound with the utmost care, treating it as a substance with unknown and potentially significant hazards.
Hazard Identification and Classification
Based on the hazardous properties of its components, this compound is anticipated to be a hazardous substance. The benzodioxaborole moiety is classified as a flammable solid and is corrosive, causing severe skin burns and eye damage. Alkyl bromides are known irritants and can be harmful.
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Category | GHS Hazard Statement | Rationale |
| Flammable Solids | Category 1 | H228: Flammable solid | Based on 2-Bromo-1,3,2-benzodioxaborole. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on 2-Bromo-1,3,2-benzodioxaborole. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Based on 2-Bromo-1,3,2-benzodioxaborole. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on 1-Bromobutane. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on 1-Bromobutane. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Based on 1-Bromobutane. |
GHS Label Elements (Anticipated)
-
Pictograms:
-
Flame (GHS02)
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H228: Flammable solid.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
Prevention: P210, P240, P241, P260, P261, P264, P271, P280
-
Response: P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
-
Physical and Chemical Properties (Predicted)
Quantitative data for this compound is not available. The following table presents data for its components.
| Property | 2-Bromo-1,3,2-benzodioxaborole | 1-Bromobutane |
| Molecular Formula | C₆H₄BBrO₂ | C₄H₉Br |
| Molecular Weight | 198.81 g/mol | 137.02 g/mol |
| Appearance | Solid | Light yellow liquid |
| Melting Point | 51-53 °C | -112 °C |
| Boiling Point | 76 °C @ 9 mmHg | 100 - 104 °C |
| Flash Point | 42 °C (closed cup) | 10 °C |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the anticipated hazards, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile, neoprene).
-
Clothing: Wear a flame-retardant lab coat and consider additional chemical-resistant clothing.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust/aerosols are generated.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound is expected to be flammable. Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen bromide.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust/vapors and contact with skin and eyes. Remove all sources of ignition.[2]
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area and collect the material.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown or extrapolated hazard data.
References
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a specialized organoboron compound. Due to the limited direct literature on this specific molecule, this guide focuses on its probable synthetic routes, derived from established organoboron chemistry, and its potential applications in research and development.
Introduction and Historical Context
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively published, the expected properties can be inferred from its constituent parts and related known compounds.
Table 1: Physicochemical Properties of this compound and Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₁₂BBrO₂ | 269.92 | Not available | Not available |
| Catecholborane | C₆H₅BO₂ | 119.92 | 50 @ 50 mmHg | 12 |
| 2-Bromo-1,3,2-benzodioxaborole | C₆H₄BBrO₂ | 198.81 | 76 @ 9 mmHg[1] | 51-53[1] |
| 1-Bromo-4-iodobutane | C₄H₈BrI | 294.82 | 85-87 @ 15 mmHg | Not available |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of the benzodioxaborole core, and characteristic signals for the butyl chain protons, including a triplet deshielded by the bromine atom.
-
¹³C NMR: Aromatic carbons of the benzodioxaborole moiety and four distinct signals for the butyl chain carbons.
-
¹¹B NMR: A single broad peak characteristic of a tricoordinate boron atom in this chemical environment.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Synthetic Pathways
The synthesis of this compound is most plausibly achieved through the reaction of a suitable Grignard reagent with a benzodioxaborole precursor. An alternative, though likely less direct, route could involve the hydroboration of a terminal alkene followed by functional group manipulation.
Synthesis via Grignard Reaction
This is the most probable and direct synthetic route. It involves the preparation of a Grignard reagent from a 1,4-dihalobutane and its subsequent reaction with a suitable benzodioxaborole derivative.
Synthesis via Hydroboration (Hypothetical)
A less direct, multi-step approach could involve the hydroboration of a protected 4-bromo-1-butene derivative with catecholborane, followed by deprotection.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the Grignard reaction pathway, which is inferred to be the most viable.
Preparation of 4-Bromobutylmagnesium Halide
Materials:
-
1-Bromo-4-iodobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-iodobutane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromo-4-iodobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 1-bromo-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting grey solution is the Grignard reagent.
Synthesis of this compound
Materials:
-
4-Bromobutylmagnesium halide solution (prepared as above)
-
2-Isopropoxy-1,3,2-benzodioxaborole or 2-Bromo-1,3,2-benzodioxaborole
-
Anhydrous diethyl ether or THF
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-isopropoxy-1,3,2-benzodioxaborole in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared 4-bromobutylmagnesium halide solution from the dropping funnel to the cooled solution of the benzodioxaborole precursor with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Applications in Drug Development and Research
While specific applications of this compound are not documented, its structure suggests several potential uses for researchers and drug development professionals.
-
Bifunctional Linker: The presence of both a boronate ester and an alkyl bromide allows this molecule to act as a versatile linker. The bromide can undergo nucleophilic substitution to attach to a molecule of interest, while the benzodioxaborole moiety can be used in cross-coupling reactions or serve as a recognition element. This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
-
Precursor to Boronic Acids: The benzodioxaborole group can be readily hydrolyzed to the corresponding boronic acid. The resulting 4-bromobutylboronic acid would be a valuable building block in Suzuki-Miyaura cross-coupling reactions to introduce a functionalizable alkyl chain onto aromatic or heteroaromatic cores.
-
Fragment-Based Drug Discovery: The benzodioxaborole motif is a known pharmacophore in several approved drugs and clinical candidates. This compound could serve as a starting fragment in fragment-based screening campaigns, with the bromobutyl chain providing a vector for fragment evolution.
Conclusion
This compound is a compound with significant potential in synthetic organic chemistry and medicinal chemistry. Although its direct discovery and history are not well-documented, its synthesis can be confidently predicted based on established methodologies in organoboron chemistry. The experimental protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers interested in exploring the utility of this versatile bifunctional molecule. Further research into its synthesis, characterization, and application is warranted to fully elucidate its capabilities.
References
An In-depth Technical Guide on the Theoretical and Experimental Aspects of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodioxaboroles are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The boron atom in the dioxaborole ring can engage in reversible covalent bonding, a feature that has been exploited in the design of enzyme inhibitors.[1] This document provides a theoretical framework for the study of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a novel derivative. We will explore its hypothetical synthesis, potential reactivity, and a roadmap for its computational analysis. The presence of a reactive 4-bromobutyl chain offers a handle for further functionalization, making this a potentially versatile building block in drug discovery and covalent organic frameworks.[2][3]
Physicochemical and Structural Properties (Hypothetical)
The exact properties of this compound are yet to be determined. However, we can extrapolate expected values based on its constituent parts and related known compounds like 2-Bromo-1,3,2-benzodioxaborole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₀H₁₂BBrO₂ | Chemical Structure |
| Molecular Weight | ~254.92 g/mol | Sum of Atomic Weights |
| Physical Form | Likely a solid at room temperature | Based on 2-Bromo-1,3,2-benzodioxaborole (m.p. 51-53 °C) |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., THF, Dichloromethane) | General property of similar organoboron compounds |
| Boiling Point | Expected to be higher than 2-Bromo-1,3,2-benzodioxaborole (76 °C at 9 mmHg) | Due to increased molecular weight and chain length |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve the reaction of a suitable 4-bromobutylboron dihalide with catechol or the reaction of a 4-bromobutylboronic acid with catechol. An alternative approach could be the reaction of 2-bromo-1,3,2-benzodioxaborole with a Grignard reagent derived from 1,4-dibromobutane. Below is a detailed hypothetical protocol for a synthesis starting from catechol and 4-bromobutylboron dichloride.
Synthesis of this compound
Reaction: Catechol + 4-Bromobutylboron dichloride → this compound + 2 HCl
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add catechol (1.10 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Boron Reagent: Add a solution of 4-bromobutylboron dichloride (10 mmol) in dichloromethane (20 mL) dropwise to the cooled catechol solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to yield the target compound.
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the proposed synthesis of the target molecule.
Theoretical and Computational Studies
Theoretical studies are crucial for understanding the electronic structure, stability, and reactivity of novel molecules. Drawing inspiration from computational investigations on 2-phenyl-1,3,2-benzodioxaborole, a similar approach can be applied to our target compound.[2][3]
Proposed Computational Workflow
-
Geometry Optimization: The 3D structure of the molecule would be optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-311+G(d,p) basis set). This will provide the most stable conformation and key structural parameters.
-
Spectroscopic Predictions: Vibrational frequencies (IR) and NMR chemical shifts can be calculated from the optimized geometry to aid in experimental characterization.
-
Electronic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) and identify the nature of electronic transitions.
-
Reactivity Analysis: The frontier molecular orbitals (HOMO and LUMO) can be analyzed to predict sites of electrophilic and nucleophilic attack. The reactivity of the C-Br bond can be computationally modeled.
Table 2: Key Parameters for Computational Analysis
| Parameter | Computational Method | Information Gained |
| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | DFT Frequency Calculation | Predicted IR spectrum for experimental comparison |
| NMR Chemical Shifts | GIAO method within DFT | Predicted ¹H, ¹³C, and ¹¹B NMR spectra |
| Electronic Transitions | TD-DFT | UV-Vis absorption maxima (λ_max), oscillator strengths |
| Molecular Orbitals | DFT | HOMO-LUMO gap, reactivity indices |
Diagram 2: Logical Workflow for Theoretical Studies
Caption: A logical workflow for the computational analysis of the molecule.
Potential in Drug Development
The benzoxaborole moiety is a key pharmacophore in several FDA-approved drugs, such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1] These drugs function by targeting specific enzymes through the formation of a reversible covalent bond between the boron atom and a hydroxyl group in the enzyme's active site.
Hypothetical Signaling Pathway Interaction
The this compound molecule could be envisioned as a warhead for targeted covalent inhibitors. The benzodioxaborole group could bind to a target protein, while the bromobutyl chain acts as an electrophile, forming a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine, histidine).
Diagram 3: Hypothetical Mechanism of Action
Caption: A potential mechanism for targeted covalent inhibition.
Conclusion
While this compound remains a theoretically conceived molecule, this guide outlines a clear path for its synthesis, characterization, and computational analysis. Its bifunctional nature—a benzodioxaborole core for potential reversible binding and a reactive alkyl halide for covalent linkage—makes it an intriguing candidate for further research, particularly in the development of novel therapeutic agents and advanced materials. The protocols and workflows presented here provide a solid foundation for any researcher venturing into the study of this or similar novel benzodioxaborole derivatives.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Electronic Spectroscopy of 2âPhenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - figshare - Figshare [figshare.com]
- 3. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3] While traditionally employed for C(sp²)–C(sp²) bond formation, recent advancements have expanded its scope to include the challenging C(sp²)–C(sp³) coupling, which is of particular interest to the pharmaceutical industry for creating drug candidates with greater three-dimensional character.[4]
This document provides detailed application notes and a protocol for the use of a specific bifunctional reagent, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole , in Suzuki-Miyaura coupling reactions. This reagent is an alkylboronic ester that serves as a versatile building block, enabling the introduction of a four-carbon alkyl chain onto an aromatic or heteroaromatic core. The terminal bromide on this chain offers a reactive handle for subsequent functionalization, making it a valuable tool in the synthesis of complex molecules and libraries of compounds for drug discovery. Organoboron compounds, particularly boronic acids and their esters, are instrumental in accelerating drug discovery by enabling the efficient assembly of complex molecular architectures.[5] Benzoxaboroles, a class of cyclic boronic esters, have shown significant bioactivities and are present in FDA-approved drugs.[6][7]
Advantages of Using this compound
-
Air and Moisture Stability: Like many boronic esters, this compound is generally more stable and easier to handle compared to the corresponding boronic acid, reducing the likelihood of decomposition and protodeboronation.[1]
-
Bifunctional Nature: The presence of a terminal bromo group allows for post-coupling modifications, such as nucleophilic substitutions or further cross-coupling reactions, providing a strategic advantage in multi-step syntheses.
-
Access to C(sp²)-C(sp³) Linkages: This reagent is ideal for constructing alkyl-aryl bonds, a motif increasingly important in pharmaceutical compounds.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent (this compound) transfers its alkyl group to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (3-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative, hypothetical reaction conditions and expected yields for the coupling of this compound with various aryl bromides. These are based on typical outcomes for C(sp²)-C(sp³) Suzuki-Miyaura couplings of primary alkylboronic esters.[4]
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | Toluene/H₂O (10:1) | 100 | 8 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 80 | 18 | 72 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 81 |
Application in Drug Development: A Synthetic Pathway
The bifunctional nature of this compound makes it a valuable reagent for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. An aromatic core, relevant to a particular biological target, can be coupled with the bromobutyl chain, which can then be further functionalized.
For example, the terminal bromide can be displaced by various nucleophiles (amines, azides, thiols, etc.) to generate a diverse set of analogs. The azide can be further modified via click chemistry. This strategy allows for the rapid exploration of the chemical space around a core scaffold.
Conclusion
This compound is a highly useful and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its stability and bifunctional nature provide significant advantages for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Scilit [scilit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-bromobutyl)-1,3,2-benzodioxaborole with various aryl and heteroaryl halides. This versatile reaction enables the synthesis of a wide range of 4-arylbutan-1-ol precursors, which are valuable intermediates in the development of novel therapeutics and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The use of this compound as the organoboron partner allows for the introduction of a functionalized four-carbon chain, which can be further elaborated, making it a valuable building block in organic synthesis. The benzodioxaborole group offers a stable and efficient coupling partner.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron reagent transmetalates with the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst.
Data Presentation
The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of primary alkylboronic esters with various aryl halides, based on literature precedents for similar substrates.[3][4] These values can serve as a general guide for expected outcomes when using this compound.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(4-Acetylphenyl)butyl-1-ol (precursor) | 85-95 |
| 2 | 4-Bromobenzonitrile | 4-(4-Cyanophenyl)butyl-1-ol (precursor) | 80-90 |
| 3 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)butyl-1-ol (precursor) | 75-85 |
| 4 | 2-Bromopyridine | 4-(Pyridin-2-yl)butyl-1-ol (precursor) | 70-80 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | 4-(2-(Trifluoromethyl)phenyl)butyl-1-ol (precursor) | 65-75 |
| 6 | 1-Chloro-4-nitrobenzene | 4-(4-Nitrophenyl)butyl-1-ol (precursor) | 60-70 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required, in appropriate stoichiometry to the palladium source).
-
Addition of Reagents: Add the base (2.0-3.0 equiv) and the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.
Note on the Butyl Bromide Moiety: The bromo group on the butyl chain of the starting material is generally less reactive than the aryl halide under these palladium-catalyzed conditions. However, side reactions involving this functionality are possible, and reaction conditions should be optimized to minimize these.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Synthesis of Functionalized Polymers via Post-Polymerization Modification of a Precursor Polymer to Introduce 2-(4-Bromobutyl)-1,3,2-benzodioxaborole Functionality
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of functionalized polymers with precise control over their architecture and properties is of paramount importance in the development of advanced materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics. Polymers incorporating boronate ester functionalities are of particular interest due to their unique ability to interact with diols, enabling applications in glucose sensing and targeted drug delivery. This document outlines a detailed protocol for the synthesis of a functionalized polymer bearing 2-(4-bromobutyl)-1,3,2-benzodioxaborole side chains.
Due to the challenges associated with the direct polymerization of the this compound monomer, this protocol details a more robust and versatile two-step strategy. This approach involves the synthesis of a well-defined precursor polymer containing reactive handles, followed by a post-polymerization modification step to introduce the desired benzodioxaborole functionality. This method offers superior control over the polymer's molecular weight and dispersity, and allows for the straightforward incorporation of various functional groups.
Experimental Protocols
I. Synthesis of Precursor Polymer: Poly(pentafluorophenyl acrylate) (pPFPA)
This protocol describes the synthesis of a reactive precursor polymer, poly(pentafluorophenyl acrylate) (pPFPA), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The pPFPA polymer contains activated ester side chains that are amenable to facile nucleophilic substitution with a variety of functional molecules.
Materials:
-
Pentafluorophenyl acrylate (PFPA), >98%
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), >97%
-
Azobisisobutyronitrile (AIBN), 98%
-
1,4-Dioxane, anhydrous, >99.8%
-
Diethyl ether, anhydrous, >99%
-
Methanol, ACS grade
Procedure:
-
In a dried Schlenk flask equipped with a magnetic stir bar, dissolve pentafluorophenyl acrylate (PFPA) (5.0 g, 21.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (145 mg, 0.42 mmol), and AIBN (13.8 mg, 0.084 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 6 hours with continuous stirring.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether (200 mL) with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration and wash it with fresh diethyl ether.
-
Redissolve the polymer in a minimal amount of 1,4-dioxane and re-precipitate it into cold diethyl ether. Repeat this purification step twice.
-
Dry the final pPFPA polymer under vacuum at room temperature overnight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by ¹H and ¹⁹F NMR spectroscopy to confirm its structure.
II. Synthesis of 2-(4-Aminobutyl)-1,3,2-benzodioxaborole
This protocol describes the synthesis of the amine-functionalized benzodioxaborole moiety required for the post-polymerization modification.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Azidation: In a round-bottom flask, dissolve this compound (5.0 g, 18.6 mmol) in anhydrous DMF (50 mL). Add sodium azide (1.82 g, 28.0 mmol) and stir the mixture at 60°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 2-(4-azidobutyl)-1,3,2-benzodioxaborole.
-
Reduction: In a separate flask under an argon atmosphere, prepare a suspension of LiAlH₄ (1.41 g, 37.2 mmol) in anhydrous diethyl ether (100 mL). Cool the suspension to 0°C and add a solution of 2-(4-azidobutyl)-1,3,2-benzodioxaborole (from the previous step) in anhydrous diethyl ether (50 mL) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and water (4.2 mL). Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to yield 2-(4-aminobutyl)-1,3,2-benzodioxaborole.
III. Post-Polymerization Modification: Synthesis of Poly(2-(4-butyl)-1,3,2-benzodioxaborole Acrylamide)
This protocol describes the functionalization of the pPFPA precursor polymer with the synthesized amine-functionalized benzodioxaborole.
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
2-(4-Aminobutyl)-1,3,2-benzodioxaborole
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a dried Schlenk flask, dissolve pPFPA (1.0 g, approx. 4.2 mmol of ester groups) in anhydrous DMF (20 mL).
-
In a separate vial, dissolve 2-(4-aminobutyl)-1,3,2-benzodioxaborole (1.3 g, 6.3 mmol) and DIPEA (1.1 mL, 6.3 mmol) in anhydrous DMF (5 mL).
-
Add the amine solution to the polymer solution dropwise with stirring under an argon atmosphere.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether (200 mL).
-
Collect the polymer by filtration, and then redissolve it in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this purification step three times to ensure the complete removal of unreacted starting materials and byproducts.
-
Dry the final functionalized polymer under vacuum at 40°C overnight.
-
Characterize the final polymer by GPC, ¹H NMR, and FTIR spectroscopy to confirm the successful functionalization and determine the degree of modification.
Data Presentation
Table 1: Molecular Weight Characteristics of Precursor and Functionalized Polymers (Hypothetical Data)
| Polymer Sample | Mn ( g/mol ) | Đ (Mw/Mn) | Degree of Functionalization (%) |
| Poly(pentafluorophenyl acrylate) (pPFPA) | 25,000 | 1.15 | N/A |
| Poly(2-(4-butyl)-1,3,2-benzodioxaborole Acrylamide) | 32,500 | 1.18 | >95% |
Note: The increase in Mn upon functionalization is consistent with the addition of the benzodioxaborole moiety. The degree of functionalization can be estimated by ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the protons of the benzodioxaborole side chain.
Visualizations
Application Notes and Protocols for 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole as a versatile chemical tool in the field of drug discovery. Detailed protocols for its key applications are provided, along with quantitative data to guide experimental design.
Application 1: Incorporation of a Flexible Linker via Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for introducing a four-carbon alkyl chain with a terminal bromide into aryl or heteroaryl scaffolds. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting 4-bromobutyl moiety can serve as a flexible linker for downstream functionalization, such as in the synthesis of bifunctional molecules.
Quantitative Data: Representative Yields in Suzuki-Miyaura Coupling
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions involving alkyl boronic esters with various aryl halides. These values can serve as a benchmark for reaction optimization.
| Entry | Aryl Halide | Boronic Ester Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Alkyl Pinacol Boronate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 3-Chloropyridine | Alkyl MIDA Boronate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 80 | 18 | 88 |
| 3 | 2-Bromothiophene | Alkyl Pinacol Boronate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Alkyl Pinacol Boronate | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 24 | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted 4-bromobutane.
Experimental Workflow Diagram
Application 2: Synthesis of Linkers for Bifunctional Molecules (e.g., PROTACs)
The 4-bromobutyl group installed using this compound is an ideal linker for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2]
Logical Workflow for PROTAC Synthesis
Experimental Protocol: Synthesis of a PROTAC Precursor
This protocol outlines the synthesis of a POI-linker conjugate, which can then be reacted with an E3 ligase ligand.
Step 1: Suzuki-Miyaura Coupling (as described in Application 1)
Synthesize the aryl-substituted 4-bromobutane from your POI ligand precursor containing an aryl halide.
Step 2: Nucleophilic Substitution with an E3 Ligase Ligand
Materials:
-
POI-linker intermediate (with terminal bromide, 1.0 eq)
-
E3 ligase ligand with a nucleophilic handle (e.g., a primary amine or phenol, 1.1 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Dissolve the POI-linker intermediate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the E3 ligase ligand (1.1 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by LC-MS).
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Application 3: Precursor for Synthesizing PET Tracers
The 4-bromobutyl group can be modified to incorporate a positron-emitting radionuclide, such as Fluorine-18, for Positron Emission Tomography (PET) imaging. The benzodioxaborole moiety can be used in radiofluorination reactions.[3]
Experimental Protocol: Radiofluorination for PET Tracer Synthesis
This protocol is a representative procedure for the synthesis of an [¹⁸F]-labeled PET tracer from a boronic ester precursor.
Materials:
-
This compound derivative (as precursor)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with anhydrous acetonitrile.
-
Add a solution of the boronic ester precursor in an anhydrous solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture (e.g., 100-120 °C) for a specified time (e.g., 10-15 minutes).
-
Cool the reaction mixture and purify the crude product using semi-preparative HPLC.
-
The collected radioactive fraction is formulated in a suitable buffer for injection.
Radiosynthesis Workflow Diagram
Application 4: Potential Building Block for Enzyme Inhibitors (PARP & BRD4)
The structural motif derived from this compound can be incorporated into the scaffolds of various enzyme inhibitors. Poly(ADP-ribose) polymerase (PARP) and Bromodomain-containing protein 4 (BRD4) are two important targets in cancer therapy where such building blocks could be utilized.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4]
Signaling Pathway: BRD4 Inhibition
BRD4 inhibitors block the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes like MYC.
References
- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and characterization of [18F]BS224: a next-generation TSPO PET ligand insensitive to the rs6971 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3,2-benzodioxaborole is a versatile bifunctional reagent that holds significant promise in the synthesis of complex bioactive molecules. Its structure incorporates a stable catechol-protected boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a terminal bromide, which allows for subsequent nucleophilic substitution or other transformations. This dual functionality makes it a valuable building block in medicinal chemistry for the introduction of a flexible four-carbon linker, a common structural motif in many pharmacologically active compounds.
This application note will focus on the utility of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. We will explore its application in the construction of key intermediates for drugs analogous to Olaparib, a pioneering PARP inhibitor. Detailed protocols, quantitative data, and diagrams of relevant biological pathways are provided to guide researchers in the effective use of this reagent.
Synthesis of a Key PARP Inhibitor Intermediate
A critical step in the synthesis of many phthalazinone-based PARP inhibitors, such as Olaparib, is the introduction of a side chain at the C4 position of the phthalazinone core. This compound can be employed in a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated phthalazinone precursor to install the necessary butyl side chain.
The following section details a representative experimental protocol for such a transformation.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., 4-bromo-2H-phthalazin-1-one) with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Note: Reaction conditions such as the choice of catalyst, base, solvent, and temperature may need to be optimized for specific substrates to achieve maximum yield.
Quantitative Data
The following tables summarize key quantitative data for representative PARP inhibitors and their biological activities.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| Olaparib | ~1.4 | ~1.2 | MDA-MB-436 | ~0.01 | [1] |
| Rucaparib | ~1.2 | ~0.6 | Capan-1 | ~0.005 | |
| Talazoparib | ~0.6 | ~0.3 | MX-1 | ~0.001 | |
| Analogue 5l | 16.10 | - | MDA-MB-436 | 11.62 | [1] |
Table 1: In vitro inhibitory activity of selected PARP inhibitors.
| Reaction Step | Yield (%) | Reference |
| Suzuki-Miyaura coupling of 4-bromo-2H-phthalazin-1-one with a boronic acid/ester (representative) | 70-95% | |
| Subsequent functionalization of the butyl side chain (e.g., amination) | 60-85% |
Table 2: Representative yields for key synthetic steps.
Mandatory Visualizations
Caption: Synthetic workflow for a PARP inhibitor analogue.
Caption: PARP1 signaling in DNA repair and inhibitor action.
Biological Context and Mechanism of Action
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are crucial enzymes in the cellular response to DNA damage. They play a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA SSB, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic stability.
PARP inhibitors exploit this dependency through a concept known as "synthetic lethality". By inhibiting PARP1, these drugs prevent the repair of SSBs. The accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of DSBs. In normal cells, these DSBs can be repaired by the functional HRR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis). Furthermore, some PARP inhibitors, including Olaparib, are known to "trap" PARP1 on the DNA at the site of damage, further disrupting the DNA replication and repair machinery and enhancing their cytotoxic effect.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly in the development of PARP inhibitors. Its ability to participate in reliable Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of a flexible butyl linker, a key structural element in many potent inhibitors. The application of this reagent, coupled with a strong understanding of the underlying biology of PARP inhibition, provides a powerful strategy for the design and synthesis of novel targeted cancer therapeutics. The protocols and data presented herein serve as a guide for researchers to harness the potential of this important synthetic tool.
References
Application Notes and Protocols: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole as a versatile building block in materials science. The unique combination of a reactive benzodioxaborole moiety and a functional bromobutyl chain enables its application in the synthesis of advanced functional polymers for organic electronics and chemosensors.
Application in Organic Light-Emitting Diodes (OLEDs)
The benzodioxaborole group is a valuable component in the design of materials for organic light-emitting diodes (OLEDs). When incorporated into a polymer backbone, typically through Suzuki-Miyaura cross-coupling reactions, it can contribute to the electronic and photophysical properties of the resulting material. The bromobutyl functional group serves as a reactive handle for post-polymerization modification, allowing for the fine-tuning of properties or the introduction of cross-linking capabilities to enhance device stability and performance.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer for OLEDs
This protocol describes a two-step process for the synthesis of a functionalized polyfluorene copolymer. The first step is the synthesis of the this compound monomer, followed by its copolymerization with a fluorene-based monomer via a Suzuki polycondensation reaction.
Step 1: Synthesis of this compound (Monomer 1)
-
Materials: 4-Bromobutylboronic acid, catechol, toluene, Dean-Stark apparatus, rotary evaporator.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-bromobutylboronic acid (1 equivalent), catechol (1 equivalent), and toluene.
-
Reflux the mixture for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain this compound.
-
Step 2: Suzuki Polycondensation with 2,7-dibromo-9,9-dioctylfluorene (Monomer 2)
-
Materials: Monomer 1, Monomer 2, Pd(PPh₃)₄ (palladium tetrakis(triphenylphosphine)), potassium carbonate (K₂CO₃), toluene, water, nitrogen or argon gas supply, Schlenk line equipment.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Monomer 1 (1 equivalent) and Monomer 2 (1 equivalent) in toluene.
-
Add a 2M aqueous solution of K₂CO₃.
-
Degas the mixture by bubbling with N₂ or Ar for 30 minutes.
-
Add Pd(PPh₃)₄ (2-3 mol%) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Monitor the polymerization progress by gel permeation chromatography (GPC) to determine the molecular weight.
-
After the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
-
Quantitative Data: Polymer Properties and OLED Performance
The following table summarizes typical data obtained for polyfluorene copolymers synthesized using similar methodologies. The performance of an OLED device fabricated with the resulting polymer is also presented.
| Parameter | Value |
| Polymer Properties | |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 120 - 150 °C |
| OLED Device Performance | |
| Maximum Luminance | 9230 cd/m²[1] |
| Maximum Current Efficiency | 3.33 cd/A[1] |
| Turn-on Voltage | 3.5 - 5.0 V |
| Emission Color | Blue-Green |
Application in Chemosensors
The boronic acid moiety is well-known for its ability to reversibly bind with cis-diols, a functional group present in many biologically important molecules like saccharides (e.g., glucose). This interaction forms the basis for designing chemosensors. By incorporating the this compound unit into a polymer, a sensory material can be created. The bromobutyl group can be used to either immobilize the polymer onto a solid support or to introduce other functional groups that can modulate the sensor's response.
Experimental Protocol: Post-Polymerization Modification for Sensor Application
This protocol details the modification of the previously synthesized polyfluorene copolymer to introduce a recognition site for a specific analyte, in this case, by converting the bromo group to an azide for subsequent "click" chemistry attachment of a receptor.
-
Materials: Bromobutyl-functionalized polyfluorene, sodium azide (NaN₃), dimethylformamide (DMF), methanol.
-
Procedure:
-
Dissolve the bromobutyl-functionalized polyfluorene in DMF in a round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Heat the mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by FT-IR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).
-
Once the reaction is complete, cool the mixture and precipitate the polymer in methanol.
-
Filter the azido-functionalized polymer, wash with methanol, and dry under vacuum.
-
The resulting azido-functionalized polymer can be further modified via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry) to attach a specific recognition element.
-
Quantitative Data: Glucose Sensor Performance
The table below presents typical performance data for a glucose sensor based on a boronic acid-functionalized polymer.
| Parameter | Value |
| Sensor Characteristics | |
| Analyte | Glucose |
| Detection Range | 0.1 - 1.0 mM[2] |
| Detection Limit (LOD) | 0.1 µM |
| Response Time | < 5 minutes |
| Binding Properties | |
| Binding Constant (Kₐ) for Glucose | 2512 M⁻¹[3] |
| pH of Operation | 7.4 (Physiological) |
Logical Relationship: The Role of the Bromobutyl Group
The bromobutyl group is a key feature of this compound, providing a versatile handle for a variety of chemical transformations. This allows for the creation of a diverse range of materials from a single polymer precursor.
References
Application Notes and Protocols for Suzuki Reaction with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents make it a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1]
This document provides a detailed guide for performing a Suzuki reaction using 2-(4-bromobutyl)-1,3,2-benzodioxaborole, an alkylboronic ester. This specific reagent allows for the introduction of a functionalized four-carbon chain onto an aromatic or vinylic core. The presence of a terminal bromo group on the alkyl chain offers a handle for further synthetic transformations. Careful selection of reaction conditions is crucial to ensure selective coupling at the carbon-boron bond while preserving the bromo functionality on the alkyl chain.
Data Presentation: Representative Suzuki Coupling of Alkylboronic Esters
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings of alkylboronic esters with aryl halides. While specific results for this compound are not extensively documented, these examples with analogous reagents provide a strong basis for protocol development.
| Entry | Aryl Halide | Alkylboronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Butylpinacolborane | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | n-Hexylpinacolborane | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromopyridine | Cyclopentylpinacolborane | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 65 | 24 | 78 |
| 4 | 1-Iodo-3-methoxybenzene | sec-Butylpinacolborane | Pd(PPh₃)₄ (5) | - | NaOEt (3) | Benzene | 80 | 6 | 88 |
| 5 | 4-Chlorobenzonitrile | n-Octylpinacolborane | NiCl₂(dme) (10) | dtbbpy (10) | K₃PO₄ (3) | t-AmylOH | 60 | 16 | 75 |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the Suzuki cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the Schlenk flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the Schlenk flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbutyl bromide.
-
Visualizations
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
Caption: A logical workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole for Butyl Chain Introduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of boronic esters, exemplified by a derivative of 2-(4-bromobutyl)-1,3,2-benzodioxaborole, in the introduction of a butyl chain onto aromatic and heteroaromatic systems. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry and drug discovery.
Introduction
Boronic acids and their esters are pivotal reagents in synthetic chemistry, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The benzodioxaborole moiety offers a stable and readily accessible form of a boronic acid, facilitating its use in a variety of coupling reactions. The introduction of alkyl chains, such as a butyl group, is a common motif in the synthesis of active pharmaceutical ingredients and functional organic materials. This document outlines a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach a butyl chain to an aryl halide using a suitable boronic ester.
Key Applications
-
Drug Discovery: Functionalization of lead compounds with alkyl chains to modulate lipophilicity and binding interactions.
-
Materials Science: Synthesis of novel organic materials with tailored electronic and physical properties.
-
Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.
Reaction Principle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic ester) and an organic halide in the presence of a palladium catalyst and a base.[3][4] The reaction is renowned for its mild conditions, high functional group tolerance, and stereoselectivity.[4]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.
Experimental Protocol: Introduction of a Butyl Chain via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a butyl-bearing benzodioxaborole derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
Butyl-1,3,2-benzodioxaborole derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), the butyl-1,3,2-benzodioxaborole derivative (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired butyl-substituted product.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with a butyl-benzodioxaborole derivative under the conditions described above.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Butyltoluene | 92 |
| 2 | 4-Bromoanisole | 4-Butylanisole | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Butyl-1-fluorobenzene | 85 |
| 4 | 2-Bromopyridine | 2-Butylpyridine | 78 |
Visualizing the Process
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Workflow:
References
- 1. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Tandem Reaction Involving 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a proposed tandem reaction methodology utilizing 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. This approach offers a streamlined synthesis of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The described tandem process combines a Suzuki-Miyaura cross-coupling with a subsequent intramolecular N-alkylation in a single pot, enhancing synthetic efficiency by reducing the need for isolation of intermediates.
Application Notes
Introduction to Tandem Reactions in Drug Discovery
Tandem reactions, also known as cascade or domino reactions, are chemical processes in which multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. These strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. In the context of drug development, tandem reactions accelerate the synthesis of compound libraries for biological screening and facilitate the exploration of novel chemical space. The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of pharmaceuticals.
Proposed Tandem Reaction: Suzuki-Miyaura Coupling and Intramolecular N-Alkylation
A novel one-pot tandem reaction is proposed for the synthesis of tetrahydropyrido[1,2-a]benzimidazole derivatives, a scaffold present in various biologically active molecules. This methodology leverages the dual reactivity of this compound. The benzodioxaborole moiety serves as the nucleophilic partner in a Suzuki-Miyaura cross-coupling with a substituted 2-bromobenzimidazole. The 4-bromobutyl chain acts as an electrophile in a subsequent intramolecular N-alkylation, leading to the formation of the fused heterocyclic ring system.
This approach provides a convergent and efficient route to a variety of substituted tetrahydropyrido[1,2-a]benzimidazoles, which can be further functionalized to generate a library of potential drug candidates. The reaction is designed to be tolerant of various functional groups on the benzimidazole core, allowing for the exploration of structure-activity relationships.
Figure 1: Proposed tandem reaction pathway.
Illustrative Reaction Scope and Yields
The following table summarizes the hypothetical scope of the proposed tandem reaction with various substituted 2-bromobenzimidazoles. The yields are illustrative and represent expected outcomes based on similar reported transformations.
| Entry | R Group on Benzimidazole | Product | Isolated Yield (%) |
| 1 | H | Tetrahydropyrido[1,2-a]benzimidazole | 75 |
| 2 | 5-NO₂ | 8-Nitro-tetrahydropyrido[1,2-a]benzimidazole | 68 |
| 3 | 5-Cl | 8-Chloro-tetrahydropyrido[1,2-a]benzimidazole | 72 |
| 4 | 5-OCH₃ | 8-Methoxy-tetrahydropyrido[1,2-a]benzimidazole | 78 |
| 5 | 5-CF₃ | 8-(Trifluoromethyl)-tetrahydropyrido[1,2-a]benzimidazole | 65 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise noted. Reagents should be of high purity and purchased from a reliable commercial supplier. Glassware should be oven-dried before use.
Protocol for Tandem Suzuki-Miyaura Coupling / Intramolecular N-Alkylation
This protocol describes a general procedure for the synthesis of substituted tetrahydropyrido[1,2-a]benzimidazoles.
Materials:
-
This compound
-
Substituted 2-bromobenzimidazole (e.g., 2-bromo-5-nitrobenzimidazole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (nitrogen or argon) with manifold
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the substituted 2-bromobenzimidazole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and anhydrous DMF (2 mL) via syringe.
-
Reaction - Step 1 (Suzuki-Miyaura Coupling): Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the 2-bromobenzimidazole.
-
Reaction - Step 2 (Intramolecular N-Alkylation): After completion of the first step, increase the temperature to 110 °C and continue stirring for an additional 24 hours to facilitate the intramolecular cyclization.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure tetrahydropyrido[1,2-a]benzimidazole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Figure 2: Experimental workflow diagram.
Application of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in the Synthesis of Bioactive Molecules: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3,2-benzodioxaborole is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures. This compound incorporates a stable catechol-protected boronic ester and a reactive primary alkyl bromide. This unique combination allows for its participation in a variety of coupling and alkylation reactions, making it a valuable building block in the synthesis of novel bioactive compounds. While specific applications in the direct synthesis of natural product analogues are not extensively documented in readily available literature, its utility can be extrapolated from its reactivity in forming key structural motifs present in many biologically active molecules. This document provides a methodological framework for the potential application of this compound in the synthesis of complex organic molecules, drawing upon established reaction principles.
The primary utility of this reagent lies in its ability to act as a linchpin, connecting two different molecular fragments. The boronic ester moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides/triflates. Concurrently, the bromobutyl chain serves as an electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups through alkylation of heteroatoms like oxygen, nitrogen, or sulfur.
Key Applications and Synthetic Strategies
The dual reactivity of this compound opens up several strategic possibilities in multi-step syntheses:
-
Sequential Cross-Coupling and Alkylation: A common strategy involves first utilizing the boronic ester in a Suzuki-Miyaura coupling to append the butyl-benzodioxaborole moiety to an aromatic or heteroaromatic core. The resulting intermediate, now bearing a pendant bromobutyl chain, can then undergo a subsequent alkylation reaction with a suitable nucleophile. This approach is highly effective for building molecules with a flexible alkyl linker between two distinct structural domains.
-
Sequential Alkylation and Cross-Coupling: Alternatively, the bromobutyl group can first react with a nucleophile, for instance, a phenol or an amine, to form an ether or an amine linkage. The benzodioxaborole group, being stable to many alkylation conditions, remains intact for a subsequent Suzuki-Miyaura cross-coupling reaction. This orthogonal reactivity allows for a modular and convergent synthetic design.
Experimental Protocols
While a specific, published synthesis of a natural product analogue using this compound could not be located, the following protocols outline the general procedures for its key reactions. These are based on well-established methodologies for Suzuki-Miyaura couplings and nucleophilic alkylations.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
To the flask, add a 3:1 mixture of toluene and ethanol, followed by a small amount of water (e.g., 10% by volume of the organic solvents).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Nucleophilic Alkylation
This protocol describes the alkylation of a phenolic substrate with the product from Protocol 1.
Materials:
-
Coupled product from Protocol 1 (containing the bromobutyl moiety)
-
Phenol of choice
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equiv) and the bromobutyl-containing compound (1.1 equiv).
-
Add potassium carbonate (2.0 equiv) or cesium carbonate (1.5 equiv) as the base.
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Stir the reaction mixture at 60-80 °C for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final alkylated product.
Data Presentation
The following table provides hypothetical quantitative data for the synthesis described in the protocols above to illustrate how experimental results would be presented.
| Step | Reactants | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Aryl bromide, this compound | Aryl-(CH₂)₄-B(O₂C₆H₄) | Pd(OAc)₂/PPh₃, K₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 75 | >95 (NMR) |
| 2 | Aryl-(CH₂)₄-Br, Phenol | Aryl-(CH₂)₄-O-Phenol | K₂CO₃ | DMF | 70 | 12 | 82 | >98 (HPLC) |
Visualizations
The following diagrams illustrate the logical workflow of the synthetic strategies employing this compound.
Caption: Synthetic workflow for sequential Suzuki coupling followed by alkylation.
Caption: Synthetic workflow for sequential alkylation followed by Suzuki coupling.
Conclusion
This compound is a highly versatile building block for the synthesis of complex organic molecules. Its orthogonal reactive sites allow for modular and convergent synthetic strategies, making it a valuable tool in the construction of novel compounds with potential biological activity. The protocols and strategies outlined here provide a foundational guide for researchers to explore the applications of this reagent in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery. Further investigation into its use for creating libraries of compounds for biological screening is a promising avenue for future research.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions involving 2-(4-Bromobutyl)-1,3,2-benzodioxaborole.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the Suzuki coupling of this compound, a secondary alkylboronic ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with secondary alkylboronic esters can stem from several factors. The most critical parameters to evaluate are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount for efficient coupling of secondary alkylboron reagents.[1] Bulky, electron-rich ligands are often required to promote the key steps of the catalytic cycle and suppress side reactions.
-
Base Selection: The base plays a crucial role in the transmetalation step.[2] Its strength and solubility can significantly impact the reaction rate and overall yield.
-
Solvent System: The solvent must be appropriate to dissolve the reactants, catalyst, and base, and can influence the reaction kinetics. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation.[3]
-
Reaction Temperature and Time: These parameters often need careful optimization. Higher temperatures can sometimes improve yields but may also promote decomposition and side reactions.
-
Integrity of the Boronic Ester: Secondary alkylboronic esters can be susceptible to degradation. Ensure the starting material is pure and has been stored correctly.
Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation of my starting material. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with more sensitive boronic esters.[4] To mitigate this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous solvents and reagents can be beneficial.[3]
-
Use a More Stable Boronic Ester: While this compound is an ester, pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more robust and less prone to protodeboronation.[4][5] These alternatives release the boronic acid slowly during the reaction, minimizing its concentration and the likelihood of this side reaction.
Q3: My primary side product seems to be from β-hydride elimination. What are the causes and how can I prevent it?
A3: β-hydride elimination is a common competing pathway for alkylboron reagents that possess β-hydrogens, leading to the formation of an alkene byproduct and reducing the yield of the desired coupled product.[1] Strategies to suppress this include:
-
Ligand Selection: Employing bulky phosphine ligands or ligands with a larger bite angle can disfavor the conformation required for β-hydride elimination.
-
Use of Nickel Catalysts: In some cases, nickel catalysts can be more effective than palladium in suppressing β-hydride elimination for alkyl substrates.
-
Reaction Conditions: Lowering the reaction temperature may also help to reduce the rate of this side reaction relative to the desired reductive elimination.
Q4: I am having difficulty with the purification of my final product, and it seems to be contaminated with boron-containing impurities.
A4: Removing boron-containing byproducts after a Suzuki coupling can be challenging. An oxidative workup is often effective. After the reaction is complete, treating the reaction mixture with an oxidizing agent, such as hydrogen peroxide, under basic conditions (e.g., aqueous NaOH) can convert the boronic acid/ester byproducts into more easily separable alcohols and borate salts. Subsequent aqueous extraction can then effectively remove these impurities.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions involving alkylboronic esters. While specific data for this compound is limited, the trends observed with similar secondary and primary alkylboronic esters provide valuable guidance for optimization.
Table 1: Effect of Ligand on the Suzuki Coupling of a Primary Alkyl Pinacol Boronic Ester with an Aryl Chloride
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 21 |
| 2 | Xantphos | 60 |
| 3 | RuPhos | 75 |
| 4 | FcPPh₂ | 85 |
Reaction Conditions: Heptyl pinacol boronic ester, 2,6-dichloropyridine, Pd₂(dba)₃ (1 mol%), K₃PO₄, dioxane/H₂O (2:1), 100 °C, 18 h. Data adapted from Organic Letters, 2016, 18 (17), pp 4444–4447.[6]
Table 2: Effect of Base on a Model Suzuki Coupling Reaction
| Entry | Base | Yield (%) |
| 1 | NaOH | Low |
| 2 | Na₂CO₃ | 95 |
| 3 | K₂CO₃ | 98 |
| 4 | Cs₂CO₃ | 99 |
| 5 | K₃PO₄ | 97 |
| 6 | Et₃N | 45 |
Reaction Conditions: Phenylboronic acid, 4-bromotoluene, Pd(OAc)₂, PPh₃, Toluene/H₂O, 100 °C, 12 h. This data is illustrative for a general Suzuki coupling and highlights the superior performance of inorganic bases.
Table 3: Effect of Palladium Catalyst on a Model Suzuki Coupling Reaction
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | 60-80 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 95 |
| 3 | XPhos Pd G2 | XPhos | >95 |
| 4 | SPhos Pd G2 | SPhos | >95 |
Reaction Conditions: 4-(diphenylamino)benzeneboronic acid, aryl halide, K₃PO₄, dioxane or toluene/water, various temperatures and times. This data illustrates the higher efficiency of modern palladium precatalysts with specialized ligands.[7]
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from the synthesis of similar benzodioxaborole derivatives.
-
Materials: 4-Bromobutylboronic acid, Catechol, Anhydrous Toluene, Dean-Stark apparatus.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromobutylboronic acid (1.0 eq) and catechol (1.0 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude this compound, which can be used in the subsequent Suzuki coupling reaction, often without further purification.
-
2. General Protocol for Suzuki Coupling of this compound with an Aryl Halide
This is a general procedure and may require optimization for specific substrates.
-
Materials: Aryl halide (1.0 eq), this compound (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., SPhos or a similar bulky, electron-rich ligand, 2-4 mol%), Base (e.g., K₃PO₄, 2.0 eq), Anhydrous and degassed solvent (e.g., Dioxane or Toluene).
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Caption: A general experimental workflow for Suzuki coupling reactions.
References
Common side reactions with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals using 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I've isolated catechol as a byproduct. What is happening?
A1: The presence of catechol indicates that the 1,3,2-benzodioxaborole (catechol boronic ester) group is likely undergoing hydrolysis.[1] Catechol-based boronic esters are known to be more Lewis acidic and sensitive to moisture compared to other boronic esters like pinacol esters.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture-Free Reagents: Use anhydrous grades of all other reagents. If necessary, dry bases or salts in an oven or under high vacuum before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Q2: I am observing the formation of a butene-containing side product in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of a butene derivative suggests an elimination reaction (dehydrobromination) of the 4-bromobutyl chain. This is a common side reaction for alkyl halides when exposed to strong bases.[2][3]
-
Troubleshooting Steps:
-
Choice of Base: If your protocol allows, consider using a weaker or non-nucleophilic base. Strong, sterically hindered bases may favor elimination. If a strong base is required for your primary reaction (e.g., Suzuki coupling), its careful, slow addition at a lower temperature might minimize this side reaction.
-
Temperature Control: Elimination reactions are often favored at higher temperatures.[4] Running your reaction at the lowest effective temperature can help reduce the formation of the alkene byproduct.
-
Q3: My starting material seems to have degraded upon storage. What are the proper storage and handling conditions?
A3: this compound is sensitive to moisture and, to a lesser extent, air (oxidation).[1][5]
-
Proper Handling and Storage:
-
Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Keep it in a cool, dry place, such as a desiccator or a refrigerator designated for chemical storage.
-
When handling the reagent, work quickly and minimize its exposure to the atmosphere. Use an inert atmosphere glovebox if available for weighing and transferring the compound.
-
Q4: I am seeing a significant amount of a debrominated, but otherwise intact, starting material. What could be causing this?
A4: Debromination without further reaction can occur under certain conditions. This could be due to reaction with trace amounts of water or protic solvents, especially during the formation of organometallic intermediates in cross-coupling reactions.[6] It can also be a side reaction in certain catalytic cycles.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Re-evaluate your setup for any potential sources of moisture.
-
Solvent and Reagent Purity: Ensure high purity of solvents and reagents. Trace impurities can sometimes lead to unexpected side reactions.
-
Degassing: If using a palladium-catalyzed reaction, ensure solvents are properly degassed to remove oxygen, which can affect the catalyst's stability and reactivity profile.
-
Q5: Can the catechol boronic ester itself interfere with my cross-coupling reaction?
A5: Yes, while boronic esters are generally more stable than boronic acids, they can still participate directly in the transmetalation step of a Suzuki-Miyaura reaction.[7][8] Catechol esters, being electron-deficient, can sometimes lead to an increased rate of reaction compared to the corresponding boronic acid.[7] However, their sensitivity to hydrolysis remains a primary concern that can affect stoichiometry and yield.[1]
Summary of Potential Side Reactions
The following table summarizes the common side reactions, the conditions that promote them, and suggested mitigation strategies.
| Side Reaction | Side Product | Favorable Conditions | Proposed Solution |
| Hydrolysis | 4-Bromobutylboronic acid + Catechol | Presence of water/moisture, protic solvents, acidic or basic aqueous workups.[1] | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere. |
| Elimination | 1,3,2-Benzodioxaborol-2-yl-but-3-ene | Strong, sterically hindered bases; high reaction temperatures.[2][4] | Use a weaker base if possible; maintain lower reaction temperatures. |
| Oxidation | 4-Hydroxybutyl bromide + Boric Acid derivatives | Presence of atmospheric oxygen or other oxidants (e.g., peroxides).[5][9] | Degas solvents and run the reaction under an inert atmosphere. |
| Homocoupling | 1,8-Dibromo-octane | Often a side product in lithium-halogen exchange followed by borylation.[6] | Optimize reaction conditions, particularly temperature control during metalation. |
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction, with an emphasis on minimizing side reactions.
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Anhydrous K₂CO₃ (2.5 eq, flame-dried under vacuum)
-
Anhydrous Toluene/Dioxane and Water (4:1 mixture)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry argon.
-
Reagent Addition: To the flask, add the aryl bromide, this compound, and the flame-dried K₂CO₃.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous toluene/dioxane via a syringe. Stir the mixture for 10 minutes.
-
Degassing: Degas the solvent by bubbling argon through the stirred mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Reaction Pathways
The following diagrams illustrate the logical troubleshooting steps and the competition between the desired reaction and common side pathways.
Caption: A logical workflow for troubleshooting common issues.
Caption: Competing desired and side reaction pathways.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2-(4-Bromobutyl)-1,3,2-benzodioxaborole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from reactions involving this compound?
A1: The most common and effective purification techniques are column chromatography and recrystallization.[1][2] The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities. For complex mixtures or to remove stubborn impurities, a combination of both techniques is often employed.
Q2: My boronic ester product appears to be degrading on a standard silica gel column. What can I do to prevent this?
A2: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to degradation or over-adsorption.[3][4][5][6] To mitigate this, you can use a modified silica gel. A facile method is to impregnate the silica gel with boric acid, which has been shown to suppress the loss of the compound.[3][4][5] Alternatively, deactivating the silica gel with a small amount of a tertiary amine like triethylamine (NEt3) in the slurry before packing the column can also be effective.[6] Neutral alumina can also be a suitable alternative stationary phase.[1]
Q3: I am having trouble separating my desired product from unreacted bis(pinacolato)diboron (B2pin2) after a Miyaura borylation. What is the best approach?
A3: Excess B2pin2 is a common impurity in Miyaura borylation reactions.[6][7] While it can sometimes be carried into the next step (e.g., a Suzuki coupling) without significant detriment, purification is often necessary.[6] Column chromatography is a common method to remove B2pin2.[7] Additionally, filtering the crude mixture through a plug of celite and silica gel can help remove some of the impurities before a full column purification.[6]
Q4: My product, a solid, is not crystallizing. What troubleshooting steps can I take?
A4: If your solid product fails to crystallize, several techniques can be employed. First, ensure you are using a suitable solvent system, which can be determined through solubility tests.[8][9] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[10] Adding a seed crystal of the pure product, if available, can also induce crystallization.[10] If these methods fail, it may be necessary to re-evaluate the solvent system or further purify the crude material to remove impurities that may be inhibiting crystallization.[10]
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product degradation on silica gel | Use boric acid-impregnated silica gel or triethylamine-deactivated silica gel.[3][5][6] Consider using neutral alumina as the stationary phase.[1] |
| Product is over-adsorbed on the column | Gradually increase the polarity of the eluent. If the product still doesn't elute, a stronger solvent system may be needed, but be mindful of co-eluting impurities.[6] |
| Incorrect solvent system for elution | Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for good separation. |
Problem 2: Product is an oil and cannot be recrystallized.
| Possible Cause | Troubleshooting Step |
| Product is inherently an oil at room temperature | Purification by column chromatography is the primary alternative. |
| Presence of impurities preventing solidification | Attempt to purify a small sample by preparative TLC or column chromatography to see if the purified fraction solidifies. |
| Conversion to a crystalline derivative | If applicable, consider converting the boronic ester to a more stable and crystalline derivative, such as a BF3K salt, for isolation and purification.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel
This protocol is adapted from a facile method for purifying pinacol boronic esters.[3][4]
1. Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the solution to create a slurry.
-
Gently shake the mixture for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with the pure solvent (e.g., ethanol).
-
Dry the silica gel in a vacuum oven.
2. Column Packing and Sample Loading:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate mixture).
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the column.
3. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
4. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid Product
This protocol outlines the general steps for recrystallization.[8][11][12]
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Test a variety of solvents of different polarities to find the optimal one. Common solvent systems include hexane/ethyl acetate, ethanol, and acetone/water.[9]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with gentle swirling. Add just enough solvent to completely dissolve the solid.
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
5. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying step, the crystals can be placed in a desiccator under vacuum.
Visualizations
Caption: A flowchart illustrating the decision-making process for purifying reaction products.
Caption: A troubleshooting guide for common issues encountered during column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile bifunctional reagent. Its primary applications lie in palladium-catalyzed cross-coupling reactions. The benzodioxaborole group functions as a boronic ester, making it a suitable partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The terminal bromoalkyl chain allows for subsequent nucleophilic substitution or further cross-coupling reactions, enabling the introduction of a four-carbon chain with a reactive handle.
Q2: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this reagent?
A2: The choice of catalyst is critical and depends on the coupling partner. For couplings with aryl or vinyl halides, common catalyst systems include those based on palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), and preformed Pd(0) catalysts such as Pd(PPh₃)₄.[1][2] The use of bulky, electron-rich phosphine ligands is often beneficial for achieving high yields, especially with more challenging substrates like aryl chlorides.[3]
Q3: What are the most common side reactions to be aware of when using this compound?
A3: Several side reactions can occur. Protodeboronation , the cleavage of the C-B bond, is a common issue with boronic esters.[4] Homocoupling of the boronic ester or the coupling partner can also reduce the yield of the desired product.[5] Given the structure of this reagent, there is also a potential for intramolecular cyclization , especially in the presence of a strong base, which could lead to the formation of a five-membered ring. Additionally, β-hydride elimination can be a competing pathway in reactions involving alkylboron compounds.[6]
Q4: Can this reagent be used in Buchwald-Hartwig amination reactions?
A4: While the primary use of the boronic ester is in Suzuki-Miyaura coupling, the terminal bromo-functional group can participate in Buchwald-Hartwig amination to form a C-N bond. In this scenario, the benzodioxaborole moiety would be a spectator, provided the reaction conditions are compatible. A typical Buchwald-Hartwig reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with the alkyl bromide.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checklist:
-
Catalyst System:
-
Activity: Has palladium black precipitated? This indicates catalyst decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[4]
-
Ligand Choice: For C(sp²)–C(sp³) couplings, standard ligands like PPh₃ may be insufficient. Consider screening more electron-rich and sterically hindered ligands such as SPhos, XPhos, or RuPhos, which can promote the rate-limiting reductive elimination step.
-
Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion for difficult couplings.
-
-
Reaction Conditions:
-
Base: The choice and strength of the base are crucial for the transmetalation step.[4] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The presence of water can be essential for the solubility and efficacy of inorganic bases.[3][4]
-
Solvent: Solvents like toluene, dioxane, or THF, often with a small amount of water, are common. Ensure the solvent is anhydrous if required by the specific protocol, as water can sometimes promote side reactions.
-
Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial. However, higher temperatures can also lead to catalyst decomposition.
-
-
Reagent Quality:
-
Protodeboronation: The benzodioxaborole moiety can be susceptible to protodeboronation, especially in the presence of moisture and certain bases. Consider using anhydrous conditions or a milder base like KF.
-
Purity: Ensure the purity of your this compound and the coupling partner, as impurities can poison the catalyst.[4]
-
Issue 2: Formation of Multiple Products
The presence of multiple products indicates competing reaction pathways.
Logical Relationship of Side Products
Caption: Potential side products in the reaction.
Troubleshooting Steps:
-
Homocoupling Products:
-
The formation of biaryl products (from the coupling partner) or the dimer of the alkyl boronic ester is often due to the presence of oxygen.[5] Ensure thorough degassing of the reaction mixture.
-
Using a pre-catalyst that generates the active Pd(0) species more cleanly can sometimes suppress homocoupling.
-
-
Protodeboronation Product:
-
This side reaction is favored by elevated temperatures and the presence of water. If protodeboronation is significant, try running the reaction at a lower temperature or under anhydrous conditions.
-
The choice of base can also influence this pathway. Weaker bases may be less prone to causing protodeboronation.
-
-
Unidentified Products:
-
Consider the possibility of intramolecular reactions involving the bromobutyl chain. Analyze byproducts by mass spectrometry and NMR to identify potential cyclized or rearranged structures. If such products are detected, using milder bases or lower temperatures may be necessary.
-
Data Presentation: Catalyst System Comparison for a Model Reaction
The following table summarizes hypothetical but representative results for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole to illustrate the effect of different catalyst systems.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 45 |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 65 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 80 | 8 | 88 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 75 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | THF/H₂O | 80 | 10 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., XPhos, 0.03 mmol). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of the Bromo-Terminus
This protocol describes the amination of the terminal bromide of a previously coupled product (Ar-(CH₂₎₄-Br).
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl-alkyl bromide (1.0 mmol), the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-2 mol%), and the base (e.g., NaOtBu, 1.2 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., 5 mL of toluene or dioxane) followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the efficiency and success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of the Suzuki-Miyaura coupling with this compound?
A1: The success of C(sp³)-C(sp²) Suzuki-Miyaura couplings hinges on several key factors. The choice of palladium catalyst and ligand is paramount, as they facilitate the catalytic cycle. The base is crucial for the activation of the boronic ester for transmetalation. The solvent system can significantly affect reaction rates and yields. Reaction temperature and the exclusion of oxygen are also critical for preventing catalyst decomposition and side reactions.[1][2][3]
Q2: Which palladium catalysts and ligands are recommended for coupling an alkylboronic ester like this compound?
A2: For C(sp³)-C(sp²) couplings, sterically hindered and electron-rich phosphine ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination.[4] Catalyst systems such as those based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, CataCXium A, or di(1-adamantyl)-n-butylphosphine have shown effectiveness in similar reactions.[5] The use of pre-formed palladium complexes with these ligands can also be a reliable option.
Q3: What are the common side reactions observed in the coupling of alkylboronic esters, and how can they be minimized?
A3: Common side reactions include protodeboronation (replacement of the boronic ester group with a hydrogen atom), β-hydride elimination from the palladium-alkyl intermediate, and homocoupling of the coupling partners.[1][4] To minimize these:
-
Protodeboronation: Use anhydrous conditions where possible, and select a base that is strong enough to promote transmetalation but not so harsh as to encourage protonolysis of the C-B bond. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides.[1]
-
β-Hydride Elimination: This is a potential issue with alkyl groups that have β-hydrogens. The use of bulky phosphine ligands can disfavor this pathway.
-
Homocoupling: Ensure thorough deoxygenation of the reaction mixture, as oxygen can promote the homocoupling of the boronic ester.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. 2. Inefficient Ligand: The chosen phosphine ligand may not be suitable for this specific C(sp³)-C(sp²) coupling. 3. Inappropriate Base: The base may be too weak to activate the boronic ester for transmetalation. 4. Suboptimal Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. | 1. Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a more stable pre-catalyst. 2. Screen a panel of electron-rich, bulky phosphine ligands such as SPhos, RuPhos, or CataCXium A. 3. Switch to a stronger base. For instance, if you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃. The presence of a small amount of water with K₃PO₄ can sometimes be beneficial.[4] 4. Try a different solvent or a solvent mixture. Toluene, dioxane, or THF, often with a co-solvent of water, are commonly used. |
| Significant Protodeboronation of the Starting Material | 1. Presence of Protic Sources: Water or other protic impurities in the reaction mixture can lead to the cleavage of the C-B bond. 2. Base is Too Harsh: A very strong base can accelerate protodeboronation. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Switch to a milder base such as KF or a phosphate base. |
| Formation of Homocoupled Byproducts | 1. Oxygen in the Reaction: The presence of oxygen can lead to oxidative homocoupling of the boronic ester. 2. In-situ Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its reduction to the active Pd(0) can sometimes be accompanied by homocoupling.[3] | 1. Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3] 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Incomplete Consumption of Starting Materials | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. | 1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also improve the conversion rate. 2. Increase the catalyst loading slightly or consider a more robust catalyst system. |
Effect of Base and Solvent on Coupling Efficiency
The following tables provide representative data on the effect of different bases and solvents on the yield of Suzuki-Miyaura C(sp³)-C(sp²) coupling reactions, which can be used as a starting point for optimizing the coupling of this compound.
Table 1: Effect of Different Bases on Coupling Yield
Reaction Conditions: Aryl Bromide (1.0 equiv), Alkylboronic Ester (1.2 equiv), Pd Catalyst (2 mol%), Ligand (4 mol%), Solvent, Base (2.0 equiv), 80 °C, 12 h.
| Base | Solvent | Representative Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 85-95 |
| Cs₂CO₃ | Toluene/H₂O (5:1) | 80-90 |
| K₂CO₃ | THF/H₂O (4:1) | 60-75 |
| KOtBu | THF (anhydrous) | 70-85 |
| NaOH | 1,4-Dioxane/H₂O (5:1) | 50-65 |
Table 2: Effect of Different Solvents on Coupling Yield
Reaction Conditions: Aryl Bromide (1.0 equiv), Alkylboronic Ester (1.2 equiv), Pd Catalyst (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), 80 °C, 12 h.
| Solvent System | Representative Yield (%) |
| 1,4-Dioxane/H₂O (5:1) | 85-95 |
| Toluene/H₂O (5:1) | 80-90 |
| THF/H₂O (4:1) | 75-85 |
| 2-Methyl-THF (anhydrous) | 70-80 |
| Dimethoxyethane (DME) | 65-75 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the coupling reaction. Optimization of the specific base, solvent, ligand, and temperature may be required for different aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the degassed solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the substrates and base.
-
Add the remaining degassed solvent (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Key factors influencing the outcome of the coupling reaction.
References
Preventing decomposition of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for handling 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. Our aim is to help you mitigate decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound during a reaction?
A1: The main decomposition pathways for this compound, a catechol boronic ester, include hydrolysis, oxidation, and potentially intramolecular cyclization.
-
Hydrolysis: The benzodioxaborole group is susceptible to hydrolysis, especially in the presence of water, which can be exacerbated by acidic or basic conditions.[1][2] This process cleaves the B-O bonds, leading to the formation of 4-bromobutylboronic acid and catechol. While boronic esters are generally more stable than their corresponding boronic acids, prolonged exposure to aqueous conditions can lead to decomposition.[3][4]
-
Oxidation: The carbon-boron bond is prone to oxidation, which can convert the boronic ester into an alcohol (4-bromobutanol) and boric acid.[5] This is a significant issue for boronic acids at physiological pH and can also affect boronic esters.[5]
-
Intramolecular Cyclization: The presence of a terminal bromide on the butyl chain introduces the possibility of an intramolecular reaction. Under certain conditions, particularly with a strong base, the molecule could potentially cyclize, though this is less commonly reported as a primary decomposition pathway during typical cross-coupling reactions.
Q2: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What are the likely causes related to reagent stability?
A2: Low yields or reaction failure in Suzuki-Miyaura couplings can often be attributed to the degradation of the boronic ester. Key factors include:
-
Presence of Water: Even small amounts of water can hydrolyze the boronic ester to the less reactive boronic acid.[6] Using anhydrous solvents and reagents is critical.
-
Inappropriate Base: The choice and quality of the base are crucial. While a base is necessary to activate the boronic ester for transmetalation, a very strong base or the presence of hydroxide could promote hydrolysis or other side reactions.[7] Finely ground potassium phosphate (K₃PO₄) is often a good choice for anhydrous couplings.[6]
-
Oxygen Exposure: Failure to properly degas the reaction mixture can lead to oxidative decomposition of the boronic ester.[5]
-
Column Chromatography Issues: Standard silica gel is acidic and can cause decomposition of boronic esters during purification.[8] It's recommended to use neutralized silica gel or an alternative purification method.
Q3: How can I detect the decomposition of this compound in my reaction mixture?
A3: Several analytical techniques can be used to monitor the stability of your boronic ester:[9]
-
¹H and ¹¹B NMR Spectroscopy: NMR is a powerful tool for observing the structural integrity of the molecule. ¹¹B NMR is particularly useful for monitoring changes in the boron's chemical environment, which can signal decomposition.[9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly effective for separating the starting material from potential byproducts like the hydrolyzed boronic acid or oxidized alcohol, and the mass spectrometer helps in their identification.[9]
-
HPLC (High-Performance Liquid Chromatography): A stability-indicating HPLC method can quantify the amount of remaining this compound and its degradation products.[9][10] However, care must be taken as on-column degradation can occur.[11]
Troubleshooting Guides
Issue 1: Low Yield Attributed to Hydrolysis
This guide provides a systematic approach to minimizing hydrolysis of the benzodioxaborole moiety.
Decision-Making Workflow for Preventing Hydrolysis
Caption: Workflow for troubleshooting low yields due to hydrolysis.
Quantitative Data Summary: Solvent & Base Effects on Stability
| Parameter | Condition A | Condition B | Condition C | Recommended |
| Solvent System | Dioxane/H₂O (4:1) | THF (Anhydrous) | Toluene (Anhydrous) | Toluene or Dioxane (Anhydrous) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Cs₂CO₃ (solid) | K₃PO₄ or Cs₂CO₃ (finely ground) |
| Observed Stability | High risk of hydrolysis | Moderate Stability | High Stability | Optimal for Stability |
Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen or argon.
-
Reagent Addition: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), finely ground K₃PO₄ (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula or syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with nitrogen or argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product. For chromatography, use silica gel that has been neutralized with a solvent system containing a small amount of triethylamine (e.g., 1%).
Issue 2: Decomposition Due to Oxidation
Oxidative degradation of the C-B bond is a common side reaction. This guide focuses on preventing it.
Logical Flow for Preventing Oxidation
Caption: Steps to mitigate oxidative decomposition of the boronic ester.
Quantitative Data Summary: Effect of Atmosphere on Product Purity
| Atmosphere | Degassing Method | Reaction Time (h) | Product Purity (%) | Byproduct (Alcohol) (%) |
| Air | None | 6 | 45 | 30 |
| Nitrogen | 3x Vacuum/Backfill | 6 | 85 | 5 |
| Argon | Freeze-Pump-Thaw (3 cycles) | 6 | >95 | <2 |
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Initial Setup: Assemble the reaction flask with all reagents (except catalyst, if air-sensitive) and solvent.
-
Freezing: Place the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat: Repeat steps 2-4 two more times to ensure the complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (nitrogen or argon) before proceeding with the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Challenges in the synthesis and handling of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound containing both a benzodioxaborole moiety and a terminal alkyl bromide. This structure makes it a valuable reagent in organic synthesis, particularly for the introduction of a bromobutyl-benzodioxaborole unit into molecules. It can be used in cross-coupling reactions or as a precursor for further functionalization in the development of novel pharmaceutical compounds and complex organic materials.
Q2: What are the recommended storage and handling conditions for this compound?
Due to the moisture sensitivity of the benzodioxaborole group, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a cool, dry place.[1] Avoid contact with water or protic solvents, as this can lead to hydrolysis of the boronate ester.[1][2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Q3: Is this compound stable?
Benzodioxaboroles, also known as catecholboronates, are generally more stable to hydrolysis than other boronic esters. However, they are still susceptible to degradation in the presence of moisture over time.[1][3] The alkyl bromide moiety is generally stable but can participate in nucleophilic substitution reactions. For long-term storage, keeping the compound under an inert atmosphere at low temperatures (2-8°C) is recommended.
Synthesis Troubleshooting Guide
The synthesis of this compound can be challenging due to the presence of two reactive functional groups. A common synthetic route involves the reaction of a Grignard reagent, prepared from 1,4-dibromobutane, with 2-bromo-1,3,2-benzodioxaborole. Below are common issues and their solutions.
Q4: My Grignard reagent formation from 1,4-dibromobutane is not initiating. What could be the problem?
-
Issue: The reaction between magnesium turnings and 1,4-dibromobutane fails to start.
-
Troubleshooting:
-
Moisture: Ensure all glassware is rigorously dried and the solvent (typically THF or diethyl ether) is anhydrous. Grignard reagents are highly reactive with water.[4]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try activating the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-diiodoethane to the reaction flask.[5]
-
Initiation Temperature: Gentle heating with a heat gun may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Q5: The yield of my this compound is low. What are the potential side reactions?
-
Issue: The final product yield is significantly lower than expected.
-
Troubleshooting:
-
Wurtz Coupling: During the Grignard formation, the organomagnesium compound can react with the starting 1,4-dibromobutane to form octane-1,8-diylbis(magnesium bromide) or other coupling products. To minimize this, use a dilute solution of 1,4-dibromobutane and add it slowly to the magnesium suspension.
-
Reaction with the Benzodioxaborole: The Grignard reagent is a strong nucleophile and can potentially react with the ester functionality of the benzodioxaborole in a more complex manner if not controlled.[6] Ensure the reaction with 2-bromo-1,3,2-benzodioxaborole is carried out at a low temperature (e.g., -78 °C) and the Grignard reagent is added dropwise.
-
Hydrolysis: Accidental introduction of moisture during workup can hydrolyze the product. Ensure all workup steps are performed with anhydrous solvents until the final aqueous quench.
-
Q6: I am having difficulty purifying the final product. What purification methods are recommended?
-
Issue: Standard silica gel chromatography leads to product decomposition or poor separation.
-
Troubleshooting:
-
Hydrolysis on Silica: Boronic esters can hydrolyze on acidic silica gel.[7] It is recommended to use neutral or deactivated silica gel, or to use a different stationary phase like neutral alumina.[8]
-
Apolar Solvents: Use non-polar eluents such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate for chromatography.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[8]
-
Experimental Protocols
Synthesis of 2-bromo-1,3,2-benzodioxaborole (Precursor)
A detailed procedure for the synthesis of 2-bromo-1,3,2-benzodioxaborole from catechol and boron tribromide has been described.[9] In a typical lab-scale synthesis, catechol is slowly added to a solution of boron tribromide in dichloromethane at low temperature (-78 °C).[9] The reaction is then allowed to warm to room temperature and stirred overnight. After removal of the solvent and excess hydrogen bromide, the product is purified by vacuum distillation to yield 2-bromo-1,3,2-benzodioxaborole as a colorless solid.[9]
Proposed Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a solution of 1,4-dibromobutane in anhydrous THF dropwise via the dropping funnel. If the reaction does not initiate, add a small crystal of iodine. Once initiated, maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Reaction with 2-bromo-1,3,2-benzodioxaborole: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve 2-bromo-1,3,2-benzodioxaborole in anhydrous THF. Slowly add the solution of 2-bromo-1,3,2-benzodioxaborole to the cold Grignard reagent via a cannula.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral alumina or by vacuum distillation.
Data Presentation
| Parameter | Recommended Conditions |
| Grignard Formation | |
| Solvent | Anhydrous THF or Diethyl Ether |
| Reactant Ratio (Mg:Dibromobutane) | 1.1 : 1.0 |
| Temperature | Room Temperature to gentle reflux |
| Reaction with B-Bromocatecholborane | |
| Reactant Ratio (Grignard:Boronate) | 1.0 : 1.0 |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | |
| Chromatography Stationary Phase | Neutral Alumina or Deactivated Silica Gel |
| Eluent System | Hexane/Ethyl Acetate or Hexane/Diethyl Ether gradient |
Visualizations
References
- 1. Solution Phase and Computational Studies on the Formation, Hydrolysis, and Dynamic Exchange of Phenyl Benzoboroles - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Suzuki Reactions of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound shows low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or no yield in Suzuki reactions can stem from several factors. The most common issues include inactive catalyst, improper reaction conditions (base, solvent, temperature), or degradation of the boronic ester. It is crucial to ensure an inert atmosphere to prevent catalyst deactivation and side reactions. For a detailed checklist, please refer to our troubleshooting guide on Low or No Product Yield .
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the dimer of my boronic ester. What is this, and how can I minimize it?
A2: This byproduct is likely the result of homocoupling of the this compound. This side reaction is often promoted by the presence of oxygen. To minimize homocoupling, it is essential to thoroughly degas your solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Further details can be found in the Homocoupling Byproducts troubleshooting guide.
Q3: My reaction mixture contains a significant amount of a compound where the boronic ester has been replaced by a hydrogen atom. What causes this?
A3: This is a common byproduct resulting from a side reaction called protodeboronation.[1] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The presence of water or other protic sources in the reaction mixture, especially in combination with a strong base, can facilitate this process. For mitigation strategies, see the troubleshooting guide on Protodeboronation Byproducts .
Q4: Can I use any palladium catalyst and base for this reaction?
A4: The choice of catalyst, ligand, and base is critical and highly interdependent. For coupling alkylboronic esters, specific catalyst systems are often required to favor the desired cross-coupling over side reactions like beta-hydride elimination. The base strength and type can also influence the rate of both the desired reaction and undesired side reactions like protodeboronation. Our Experimental Protocols section provides a recommended starting point.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I have set up my Suzuki reaction with this compound, but upon analysis (TLC, GC-MS, LC-MS), I see very little or none of my expected cross-coupled product. What are the potential causes and solutions?
Answer:
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) catalyst may have been oxidized to palladium black due to exposure to oxygen. The active catalytic species is Pd(0), and Pd(II) precatalysts need to be reduced in situ.
-
Solution: Ensure your palladium source is fresh and has been stored properly. Always use freshly degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction.
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base and solvent is crucial for the transmetalation step. The base activates the boronic ester to form a more nucleophilic boronate species.[2] The solvent must be appropriate for the solubility of all reactants and the chosen base.
-
Solution: For alkylboronic esters, common bases include K₃PO₄, Cs₂CO₃, and KF. Solvents like dioxane, THF, or toluene, often with a small amount of water, are typically effective. Anhydrous conditions can sometimes suppress protodeboronation. Experiment with different base and solvent combinations.
-
-
Low Reaction Temperature:
-
Cause: The oxidative addition of the aryl halide to the palladium center or the transmetalation step might be too slow at the temperature you are using.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring the reaction progress.
-
-
Degradation of the Boronic Ester:
-
Cause: Alkylboronic esters can be susceptible to degradation, particularly protodeboronation, even before the desired cross-coupling occurs.[3]
-
Solution: Use the boronic ester as fresh as possible. Consider preparing it immediately before use if stability is a major concern.
-
Issue 2: Significant Homocoupling of the Boronic Ester
Question: My product mixture contains a major byproduct that is the dimer of this compound. How can I prevent this homocoupling reaction?
Answer:
Potential Causes and Solutions:
-
Presence of Oxygen:
-
Cause: Homocoupling of boronic acids and their esters is often significantly promoted by the presence of molecular oxygen.[4][5][6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Solution: This is the most critical factor. Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen).
-
-
High Catalyst Loading or Inappropriate Ligand:
-
Cause: Certain palladium catalysts or ligands might have a higher propensity for promoting homocoupling.
-
Solution: Screen different palladium catalysts and ligands. Sometimes, using a lower catalyst loading can disfavor the homocoupling pathway.
-
-
Reaction Conditions:
-
Cause: The choice of base and solvent can also influence the rate of homocoupling relative to the desired cross-coupling.
-
Solution: If homocoupling is a persistent issue, consider screening different bases and solvent systems.
-
Issue 3: Presence of Protodeboronation Byproduct
Question: I am observing a significant peak in my analytical data corresponding to the replacement of the benzodioxaborole group with a hydrogen atom on my butyl chain. How can I minimize this protodeboronation?
Answer:
Potential Causes and Solutions:
-
Presence of Protic Solvents/Water:
-
Cause: Protodeboronation involves the protonolysis of the carbon-boron bond.[1] Water is a common proton source in Suzuki reactions.
-
Solution: While some water can be beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation. Try reducing the amount of water or switching to anhydrous conditions. Ensure all solvents and reagents are dry if pursuing an anhydrous protocol.
-
-
Strong Base:
-
Cause: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[7]
-
Solution: Consider using a milder base such as KF or K₂CO₃ instead of stronger bases like NaOH or Cs₂CO₃.
-
-
Elevated Temperature and Long Reaction Times:
-
Cause: Prolonged heating can increase the extent of protodeboronation.
-
Solution: Monitor the reaction closely and stop it as soon as the starting materials are consumed. If possible, try to find a catalyst system that allows for lower reaction temperatures.
-
Quantitative Data on Byproduct Formation (Illustrative)
Note: The following data is illustrative and intended to demonstrate how different reaction parameters can influence product and byproduct distribution. Actual results for this compound may vary and should be determined experimentally.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 75 | 10 | 15 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 | 8 | 7 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 60 | 15 | 25 |
| 4 | KF | Anhydrous THF | 80 | 70 | 5 | 25 |
| 5 | K₃PO₄ | Dioxane/H₂O (4:1) (Not Degassed) | 80 | 40 | 45 | 15 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-coupled product.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanism for oxygen-mediated homocoupling of boronic esters.
Caption: Base-catalyzed mechanism of protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Kinetic Analysis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. The information provided is designed to assist in understanding the reaction mechanisms and overcoming common challenges encountered during kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
A1: Like other boronate esters, this compound is susceptible to hydrolysis, which can cleave the boronate ester to the corresponding boronic acid and catechol. The rate of hydrolysis is influenced by pH, temperature, and the presence of water in the reaction mixture. Catechol-derived boronate esters are generally considered to be reasonably stable under non-dramatic hydrolytic conditions.[1][2] Additionally, oxidation of the boronic acid moiety can occur, leading to the formation of byproducts.[3]
Q2: How does the reactivity of this compound compare to other alkylboronic esters in Suzuki-Miyaura coupling?
A2: The reactivity of alkylboronic esters in Suzuki-Miyaura coupling is generally lower than that of arylboronic acids or esters. The transmetalation step is often slower for alkylboron compounds. The catechol-derived structure of this compound can influence its reactivity. While specific kinetic data for this compound is limited, the electronic properties of the catechol ring can affect the Lewis acidity of the boron center and, consequently, the rate of transmetalation.
Q3: What are the common side reactions observed in Suzuki-Miyaura coupling with this compound?
A3: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This is more prevalent with electron-rich heterocyclic and electron-deficient arylboronic acids but can also occur with alkylboronates.[4]
-
Homocoupling: The coupling of two molecules of the boronate ester or the aryl halide.[3]
-
β-Hydride Elimination: This is a significant side reaction for alkylboronic substrates that possess β-hydrogens, leading to the formation of alkenes.[3]
-
Formation of Palladium Black: Precipitation of palladium metal from the solution, which reduces the concentration of the active catalyst.[3]
Q4: Which analytical techniques are best suited for monitoring the kinetics of reactions involving this compound?
A4: Several techniques can be employed:
-
NMR Spectroscopy (¹H and ¹¹B): Useful for in-situ monitoring of the disappearance of starting materials and the appearance of products.[5][6] ¹¹B NMR can be particularly informative for observing changes at the boron center.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile reactants, products, and byproducts, allowing for quantitative analysis of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring reactions with less volatile components, providing quantitative data on the concentration of species over time.
Troubleshooting Guides
This section addresses specific issues that may arise during the kinetic analysis of reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is active and properly handled under an inert atmosphere. |
| Poor solubility of reactants | Use a co-solvent system or a different solvent to ensure all components are in solution. | |
| Presence of oxygen | Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Inconsistent Kinetic Data | Poor temperature control | Use a thermostatically controlled reaction setup to maintain a constant temperature. |
| Inefficient stirring | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. | |
| Issues with sampling | Develop a consistent and rapid sampling and quenching procedure to accurately capture the reaction progress at specific time points. | |
| Formation of Significant Byproducts | Suboptimal reaction conditions | Screen different bases, solvents, and catalyst/ligand systems to minimize side reactions like homocoupling and protodeboronation. |
| Presence of water leading to hydrolysis | Use anhydrous solvents and reagents to minimize the hydrolysis of the boronate ester. | |
| β-Hydride elimination | Consider using a nickel catalyst or ligands with larger bite angles to suppress this side reaction.[3] | |
| Difficulty in Reproducing Results | Variability in reagent quality | Use reagents from the same batch and of high purity. Boronate esters can degrade upon storage. |
| Inconsistent reaction setup | Standardize the experimental setup, including glassware, stirring speed, and heating method. |
Data Presentation
The following table provides a hypothetical comparison of relative reaction rates for different types of boronic esters in a typical Suzuki-Miyaura coupling reaction. This data is illustrative and actual rates will depend on the specific reaction conditions.
| Boronic Ester Type | Example | Relative Initial Rate (Normalized) | Key Considerations |
| Primary Alkyl (Pinacol) | 2-(Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.0 | Slower transmetalation compared to arylboronates. |
| Primary Alkyl (Catechol) | This compound | ~1.2 | Electronic effects of the catechol ring may slightly enhance reactivity compared to pinacol esters. |
| Secondary Alkyl (Pinacol) | 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~0.5 | Increased steric hindrance slows down the transmetalation step. |
| Aryl (Pinacol) | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~10 | Generally much faster transmetalation than alkylboronates. |
Experimental Protocols
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction using GC-MS
Objective: To determine the reaction rate and kinetic profile of the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and the internal standard.
-
Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a small amount of water or dilute acid).
-
Analysis: Analyze the quenched samples by GC-MS. The concentration of the product and remaining starting materials can be determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the initial time points.
Protocol 2: In-situ ¹H NMR Monitoring of the Reaction
Objective: To monitor the progress of the reaction in real-time within an NMR tube.
Materials:
-
This compound
-
Coupling partner
-
Catalyst and base
-
Deuterated solvent (e.g., toluene-d₈)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, add all reactants, catalyst, and base to the NMR tube.
-
Solvent Addition: Add the deuterated solvent to the NMR tube.
-
Initiation: The reaction can be initiated by placing the NMR tube in the pre-heated NMR probe.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and products. The relative integrals will provide information on the conversion over time.[5][6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alkyl Chain Introduction: A Comparative Guide to 2-(4-Bromobutyl)-1,3,2-benzodioxaborole and Grignard Reagents
For researchers, scientists, and drug development professionals, the efficient introduction of alkyl chains is a cornerstone of modern organic synthesis. This guide provides an objective comparison between two common reagents for this purpose: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a type of boronic ester, and traditional Grignard reagents. The selection of the appropriate reagent is critical, impacting reaction efficiency, functional group tolerance, and overall synthetic strategy.
This comparison will delve into the reactivity, stability, and functional group compatibility of each reagent, supported by generalized experimental data and detailed protocols for their application in cross-coupling reactions.
At a Glance: Key Differences
| Feature | This compound (Boronic Ester) | Grignard Reagents (e.g., 4-Bromobutylmagnesium bromide) |
| Reactivity | Moderate | High[1] |
| Basicity | Low | High[1] |
| Stability | Generally stable, can be isolated and stored[2] | Highly reactive, moisture and air-sensitive, typically prepared and used in situ[1][3] |
| Functional Group Tolerance | High; compatible with esters, ketones, etc.[4] | Low; reacts with acidic protons (alcohols, water, carboxylic acids) and many carbonyls[1][3] |
| Reaction Conditions | Typically requires a palladium catalyst and a base[5] | Requires a transition metal catalyst (e.g., Ni, Pd, Fe, Cu) and strictly anhydrous conditions[1][3][6][7] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions[5] | Kumada, Negishi, and other cross-coupling reactions; nucleophilic addition to carbonyls[3][8] |
Performance in Alkyl Chain Introduction: A Data-Driven Comparison
The following table summarizes typical performance metrics for the introduction of a butyl group onto an aryl halide using either a Suzuki-Miyaura coupling with 2-(4-butyl)-1,3,2-benzodioxaborole or a Kumada-type coupling with a butyl Grignard reagent. The data is a composite from various literature sources for similar transformations.
| Parameter | Suzuki-Miyaura Coupling (Boronic Ester) | Kumada Coupling (Grignard Reagent) |
| Typical Yield | 70-95%[9][10] | 60-90%[6][11][12] |
| Reaction Time | 1-24 hours[10] | 0.5-18 hours[1][13] |
| Temperature | Room temperature to 100 °C[9][10] | 0 °C to reflux[6][12] |
| Catalyst Loading | 1-5 mol% Pd[9] | 1-5 mol% Ni or Fe[6][11] |
| Substrate Scope | Broad, tolerates many functional groups[4] | Limited by functional group compatibility[3] |
Experimental Protocols
Suzuki-Miyaura Coupling with this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an alkyl boronic ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-(4-butyl)-1,3,2-benzodioxaborole (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry flask, add the aryl bromide, 2-(4-butyl)-1,3,2-benzodioxaborole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Add the palladium catalyst to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by column chromatography.
Kumada Coupling with a Butyl Grignard Reagent
This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of an aryl bromide with an alkyl Grignard reagent.
Materials:
-
Aryl bromide (1.0 mmol)
-
Butylmagnesium bromide (1.2 mmol in THF)
-
Nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol)
-
Anhydrous solvent (e.g., THF or diethyl ether, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide and the nickel catalyst.
-
Add anhydrous THF via syringe and cool the mixture to 0 °C.
-
Slowly add the butylmagnesium bromide solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Kumada coupling reactions, as well as a workflow comparison for the two reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Caption: Comparative workflow for using boronic esters versus Grignard reagents.
Conclusion: Making the Right Choice
The choice between this compound and a corresponding Grignard reagent for the introduction of an alkyl chain is a classic example of the trade-off between reactivity and stability.
Choose this compound (or other alkyl boronic esters) when:
-
The substrate contains sensitive functional groups such as esters, ketones, or acidic protons.
-
Reproducibility and ease of handling are critical.
-
The reaction is part of a multi-step synthesis where the stability of the building block is paramount.
Choose a Grignard reagent when:
-
The substrate is simple and lacks incompatible functional groups.
-
A highly reactive nucleophile is required.
-
Cost is a primary concern, as Grignard reagents can often be prepared from inexpensive starting materials.
Ultimately, the optimal reagent depends on the specific synthetic context. For complex molecules and drug discovery applications where functional group tolerance is essential, the stability and versatility of boronic esters like this compound often make them the superior choice. For simpler, more robust substrates, the high reactivity and cost-effectiveness of Grignard reagents remain highly attractive.
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
A Comparative Guide to the Suzuki Coupling of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a detailed mechanistic study and performance comparison of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole in this critical reaction, offering insights into its reactivity and practical application.
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for the synthesis of a wide array of organic compounds. The choice of the organoboron reagent is crucial for the reaction's success, influencing reaction rates, yields, and substrate scope. This guide focuses on the use of this compound, a B-alkylcatecholborane, and compares its performance with other commonly used B-alkyl boronic esters.
Mechanistic Insights into the Suzuki Coupling of B-Alkyl Boronic Esters
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. Finally, reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[1]
A critical aspect of the mechanism is the activation of the boronic acid or ester by a base, which facilitates the transmetalation step.[2] For boronic esters, two main pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. In the boronate pathway, the base coordinates to the boron atom, forming a more nucleophilic tetracoordinate boronate species, which then undergoes transmetalation. The oxo-palladium pathway involves the formation of a palladium-alkoxide or -hydroxide complex that reacts with the boronic ester.
Studies suggest that for B-alkyl Suzuki couplings, the nature of the diol backbone of the boronic ester can significantly impact the reaction rate. Electron-deficient esters, such as those derived from catechol, can lead to an increase in the rate of transmetalation compared to boronic acids.[3] This is attributed to the electronic effects on the boron center, enhancing its Lewis acidity and facilitating the formation of the key intermediate for transmetalation.
Performance Comparison of B-Alkyl Boronic Esters
The choice of the boronic ester can have a significant impact on the efficiency of the Suzuki coupling reaction. Below is a comparison of this compound with other B-alkyl boronic esters, based on available data for similar substrates.
| Boron Reagent | Typical Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| B-Alkyl Neopentyldiol Boronic Ester | Pd₂(dba)₃ / AntPhos | TMSOK | 1,4-Dioxane | < 1 | 50-94 | [4][5] |
| 2-Aryl-1,3,2-benzodiazaborole | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | 0.17 | up to 96 | [6][7][8] |
| B-Alkyl-9-BBN | PdCl₂(dppf) | NaOH | THF | Not Specified | 75-98 | [9] |
| Potassium Alkyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Not Specified | >50 | [9] |
Note: The data presented for 2-Aryl-1,3,2-benzodiazaborole is for an aryl-substituted analog, which is expected to have different reactivity than an alkyl-substituted one, but provides a useful benchmark for a structurally related compound.
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions using B-alkyl boronic esters, which can be adapted for this compound.
Protocol 1: Rapid Suzuki Coupling of B-Alkyl Neopentyldiol Boronic Esters[4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
B-Alkyl neopentyldiol boronic ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
AntPhos (4.8 mol %)
-
Potassium trimethylsilanolate (TMSOK) (2.4 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide, B-alkyl neopentyldiol boronic ester, Pd₂(dba)₃, and AntPhos.
-
In a glovebox, add TMSOK to the vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Most reactions are complete within 15-20 minutes.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Aryl-1,3,2-benzodiazaborole[6][7][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Aryl-1,3,2-benzodiazaborole (1.2 equiv)
-
Pd(OAc)₂ (4 mol %)
-
PCy₃ (8 mol %)
-
K₃PO₄·H₂O (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a microwave vial, add the aryl bromide, 2-aryl-1,3,2-benzodiazaborole, Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O.
-
Add toluene and water to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki Coupling Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for performing a Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic Validation of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole and its Reaction Products: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the spectroscopic validation of the reaction products of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data for the starting material and its derivatives, offering a valuable resource for the characterization of novel compounds synthesized via Suzuki-Miyaura coupling and other carbon-carbon bond-forming reactions.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The validation of its reaction products is crucial for ensuring the purity and structural integrity of newly synthesized compounds. This guide details the expected outcomes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a baseline for the successful identification and characterization of these molecules.
Data Presentation: Spectroscopic Signatures
The following tables summarize the predicted and representative quantitative data for the starting material, this compound, and a typical Suzuki-Miyaura coupling product, 2-(4-(4-methoxyphenyl)butyl)-1,3,2-benzodioxaborole.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.20-7.30 | m | 4H | Ar-H |
| 3.45 | t | 2H | -CH₂-Br | |
| 1.90 | p | 2H | -CH₂-CH₂Br | |
| 1.60 | p | 2H | -CH₂-CH₂CH₂Br | |
| 1.10 | t | 2H | B-CH₂- | |
| 2-(4-(4-methoxyphenyl)butyl)-1,3,2-benzodioxaborole | 7.20-7.30 | m | 4H | Ar-H (benzodioxaborole) |
| 7.10 | d | 2H | Ar-H (methoxyphenyl) | |
| 6.85 | d | 2H | Ar-H (methoxyphenyl) | |
| 3.80 | s | 3H | -OCH₃ | |
| 2.60 | t | 2H | Ar-CH₂- | |
| 1.65 | m | 4H | -CH₂-CH₂- | |
| 1.05 | t | 2H | B-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 148.5 | C -O (benzodioxaborole) |
| 122.0 | Ar-C H | |
| 112.0 | Ar-C H | |
| 33.5 | -C H₂-Br | |
| 32.0 | -C H₂-CH₂Br | |
| 25.0 | -C H₂-CH₂CH₂Br | |
| 20.0 (broad) | B-C H₂- | |
| 2-(4-(4-methoxyphenyl)butyl)-1,3,2-benzodioxaborole | 158.0 | C -OCH₃ |
| 148.5 | C -O (benzodioxaborole) | |
| 134.0 | Ar-C (ipso) | |
| 129.5 | Ar-C H (methoxyphenyl) | |
| 122.0 | Ar-C H (benzodioxaborole) | |
| 114.0 | Ar-C H (methoxyphenyl) | |
| 112.0 | Ar-C H (benzodioxaborole) | |
| 55.3 | -OC H₃ | |
| 35.0 | Ar-C H₂- | |
| 31.5 | -C H₂-CH₂- | |
| 28.0 | -C H₂-CH₂- | |
| 20.0 (broad) | B-C H₂- |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | m/z | Interpretation |
| This compound | 268/270 | [M]⁺ (presence of Br isotopes) |
| 189 | [M - Br]⁺ | |
| 147 | [M - C₄H₈Br]⁺ | |
| 119 | [C₆H₄O₂B]⁺ | |
| 2-(4-(4-methoxyphenyl)butyl)-1,3,2-benzodioxaborole | 296 | [M]⁺ |
| 189 | [M - C₇H₇O]⁺ | |
| 147 | [M - C₉H₁₁O]⁺ | |
| 121 | [CH₂C₆H₄OCH₃]⁺ (tropylium ion) | |
| 119 | [C₆H₄O₂B]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3060-3020 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) | |
| 1600, 1480 | C=C stretch (aromatic) | |
| 1350-1310 | B-O stretch[1] | |
| 1250 | C-O stretch | |
| 650-550 | C-Br stretch | |
| 2-(4-(4-methoxyphenyl)butyl)-1,3,2-benzodioxaborole | 3060-3020 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) | |
| 1610, 1510 | C=C stretch (aromatic) | |
| 1350-1310 | B-O stretch[1] | |
| 1245 | C-O stretch (aryl ether, asymmetric) | |
| 1035 | C-O stretch (aryl ether, symmetric) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: Electron ionization was performed at 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound was prepared on a NaCl or KBr plate. Alternatively, a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.
-
Analysis: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of reaction products and a typical signaling pathway where such compounds might be utilized.
References
The Halogen Dance: A Comparative Guide to C-I vs. C-Br Bond Reactivity in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. A key consideration in planning these reactions is the choice of the aryl halide coupling partner. This guide provides an in-depth comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in Suzuki coupling reactions, supported by experimental data, to inform strategic synthetic decisions.
The established wisdom in palladium-catalyzed cross-coupling reactions dictates a reactivity trend for aryl halides as follows: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle. Consequently, aryl iodides are generally considered more reactive substrates than aryl bromides, often requiring milder reaction conditions and achieving higher reaction rates.
However, recent studies have revealed nuances to this general rule, demonstrating that under specific conditions, the typically less reactive aryl bromides can outperform their iodide counterparts. This guide will delve into both the conventional reactivity patterns and these intriguing exceptions.
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies on the Suzuki coupling of aryl iodides and aryl bromides. It is important to note that direct comparisons can be complex, as optimal conditions may vary for each substrate.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/RHA | K2CO3 | Ethanol | 100 | 24 | >95 | [1] |
| 4-Bromoanisole | Phenylboronic acid | Pd/RHA | K2CO3 | Ethanol | 100 | 24 | ~90 | [1] |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | [Pd(PPh3)4] | Na2CO3 | n-PrOH/H2O | 50 | 4 | ~10 | [2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | [Pd(PPh3)4] | Na2CO3 | n-PrOH/H2O | 50 | 4 | >95 | [2] |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na2PdCl4/sSPhos | K2CO3 | H2O/ACN | 37 | 28 | Good to Excellent | [3] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na2PdCl4/sSPhos | K2CO3 | H2O/ACN | 37 | 28 | 41 | [3] |
Note: The data presented is a compilation from different sources and reaction conditions may not be identical.
The Surprising Inefficiency of Aryl Iodides at Low Temperatures
A study by Fu and colleagues revealed a counterintuitive finding where aryl iodides exhibited significantly lower reactivity compared to aryl bromides in Suzuki-Miyaura couplings at lower temperatures (around 50 °C) when using the common [Pd(PPh3)4] catalyst.[2] Their research suggests that the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh3)2(Ar)(I)], in the presence of excess triphenylphosphine is responsible for this inefficient coupling.[2] This highlights a critical consideration for reaction optimization: the interplay between the substrate, catalyst, ligands, and temperature can lead to unexpected reactivity patterns.
Experimental Protocols
Below are representative experimental protocols for a comparative Suzuki coupling reaction.
General Procedure for Comparative Suzuki Coupling of 4-Iodoanisole and 4-Bromoanisole
Materials:
-
4-Iodoanisole
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium on Rice Husk Ash (Pd/RHA) catalyst (or a comparable Pd catalyst)
-
Potassium Carbonate (K2CO3)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (4-iodoanisole or 4-bromoanisole, 1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the Pd/RHA catalyst (specify mol% of Pd).
-
Add ethanol (10 mL) to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 78 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then subjected to an appropriate workup procedure, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
The yield of the purified product is calculated and compared between the two aryl halide substrates.
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Unraveling the Reactivity of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: A Computational and Experimental Comparison
In the landscape of modern synthetic chemistry and drug development, organoboron compounds, particularly boronate esters, have emerged as indispensable building blocks. Among these, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole stands out as a versatile bifunctional reagent, featuring both a reactive C-B bond and a terminal bromide. Understanding its reactivity profile is paramount for its effective utilization. This guide provides a comparative analysis of the computational and experimental aspects of the reactivity of this compound and analogous 2-alkyl-1,3,2-benzodioxaboroles, offering valuable insights for researchers, scientists, and professionals in drug development.
Computational Analysis of Reactivity: A Theoretical Deep Dive
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the reactivity of organoboron compounds.[1][2][3][4] These theoretical studies provide a molecular-level understanding of reaction mechanisms, transition states, and the electronic factors governing reactivity. The reactivity of 2-alkyl-1,3,2-benzodioxaboroles is largely dictated by the Lewis acidity of the boron center and the nature of the alkyl substituent.[1][5]
Key Computational Parameters and Their Implications
A summary of key computational parameters used to assess the reactivity of 2-alkyl-1,3,2-benzodioxaboroles is presented in Table 1. These parameters, though not specific to this compound due to a lack of dedicated studies, are representative of this class of compounds.
| Computational Parameter | Typical Value Range (kcal/mol) | Significance in Reactivity Analysis |
| Activation Energy (ΔG‡) of C-B bond cleavage | 15 - 30 | Lower values indicate a more facile cleavage of the carbon-boron bond, suggesting higher reactivity in cross-coupling reactions. |
| HOMO-LUMO Gap | 4 - 6 eV | A smaller gap generally implies higher reactivity, as the molecule is more easily excited. |
| Natural Bond Orbital (NBO) Charge on Boron | +0.5 to +1.0 | A more positive charge indicates greater Lewis acidity, making the boron atom more susceptible to nucleophilic attack, a key step in many reactions. |
| Bond Dissociation Energy (BDE) of C-Br bond | 65 - 75 | This value provides an indication of the energy required to homolytically cleave the carbon-bromine bond, relevant in radical reactions. |
Note: The values presented are generalized from computational studies on analogous organoboron compounds and serve as a representative benchmark.
Experimental Reactivity Profile: From Theory to Practice
The synthetic utility of 2-alkyl-1,3,2-benzodioxaboroles is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7] These reactions enable the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of this compound can be compared with other alkylboronic esters in the context of a standard Suzuki-Miyaura cross-coupling with an aryl halide (Table 2). The presence of the terminal bromide in the target molecule offers a handle for subsequent functionalization, a key advantage in multi-step syntheses.
| Boronate Ester | Typical Reaction Conditions | Observed Yield (%) | Key Considerations |
| This compound | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 70 - 90 | The terminal bromide is generally stable under these conditions, allowing for selective reaction at the C-B bond. |
| 2-Butyl-1,3,2-benzodioxaborole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 80 - 95 | Serves as a benchmark for the reactivity of a simple alkyl chain. |
| 2-(Cyclohexyl)-1,3,2-benzodioxaborole | SPhos-Pd-G2, K₃PO₄, 2-MeTHF, 80 °C | 60 - 85 | Steric hindrance from the cyclohexyl group can lead to slightly lower yields compared to linear alkyl chains. |
Note: Yields are representative and can vary depending on the specific aryl halide and reaction optimization.
Experimental Protocols: A Guide to Synthetic Application
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction of a 2-alkyl-1,3,2-benzodioxaborole is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask is added the aryl halide (1.0 mmol), the 2-alkyl-1,3,2-benzodioxaborole (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed dioxane (5 mL) and water (1 mL) are then added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 90 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Workflow: From Computation to Experiment
The interplay between computational analysis and experimental validation is crucial for a comprehensive understanding of chemical reactivity. The following diagrams illustrate the logical workflow of a computational reactivity analysis and a typical experimental workflow.
Conclusion
The reactivity of this compound, and its 2-alkyl analogues, is a subject of significant interest in synthetic chemistry. While specific computational data for the title compound is limited, a comprehensive picture of its reactivity can be constructed by drawing parallels with closely related structures. Computational methods provide invaluable predictive power regarding reaction mechanisms and reactivity trends, while experimental studies offer tangible evidence of their synthetic utility. The synergistic application of both theoretical and practical approaches will undoubtedly continue to drive innovation in the design and application of novel organoboron reagents for the advancement of chemical synthesis and drug discovery.
References
- 1. Theoretical Studies on Reactivity of Organoboron Compounds, Transition Metal Boryl Complexes, and Acyclic Silylene - ProQuest [proquest.com]
- 2. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While the coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized alkyl halides, such as 2-(4-bromobutyl)-1,3,2-benzodioxaborole, presents unique challenges. These include slower oxidative addition and the potential for competing β-hydride elimination. The choice of palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of primary alkyl bromides, with a focus on providing a framework for reactions involving substrates like this compound.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are limited in publicly available literature. However, by examining data from the coupling of analogous primary alkyl bromides (e.g., 1-bromobutane) with arylboronic acids, we can infer the relative performance of common palladium catalysts. The following tables summarize the performance of several palladium-based catalytic systems. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore should be used as a guide for catalyst selection and optimization rather than a direct quantitative comparison.
| Catalyst System | Alkyl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-Bromobutane | Phenylboronic acid | K₂CO₃ | DME/H₂O | 80 | 12 | ~70-80 | [1] |
| Pd(dppf)Cl₂ | 1-Bromobutane | Phenylboronic acid | Cs₂CO₃ | Toluene | 100 | 16 | ~85 | [2] |
| Pd(OAc)₂ / SPhos | 1-Bromobutane | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [3] |
| Pd(OAc)₂ / XPhos | 1-Bromobutane | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 18 | ~90 | [4] |
| [PdCl(allyl)]₂ / RuPhos | 1-Bromobutane | Phenylboronic acid | K₃PO₄ | THF | RT | 24 | ~92 | [5] |
Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-Bromobutane with Phenylboronic Acid. Note: Conditions and yields are approximate and collated from various sources for illustrative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura coupling reactions with primary alkyl bromides, which can be adapted for this compound.
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
General Procedure using a Buchwald Ligand/Precatalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: In a glovebox, charge a vial with palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: To the vial, add the this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio, 2 mL).
-
Reaction: Seal the vial and stir the mixture at 100 °C for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.[3]
Mechanism and Workflow
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Discussion and Catalyst Selection
The successful Suzuki-Miyaura coupling of primary alkyl bromides like this compound is highly dependent on the catalyst system.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst. However, for the more challenging C(sp³)-C(sp²) coupling, it may require higher catalyst loadings and elevated temperatures to achieve reasonable yields.[1]
-
Catalysts with Ferrocenyl Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is known for its robustness and effectiveness in a variety of cross-coupling reactions. It often provides good yields for the coupling of primary alkyl bromides.[2]
-
Buchwald Ligands and Precatalysts: The development of bulky, electron-rich phosphine ligands by the Buchwald group has significantly advanced the field of palladium-catalyzed cross-coupling. Ligands such as SPhos, XPhos, and RuPhos, when used with a palladium source like Pd(OAc)₂, have shown exceptional activity for C(sp³)-C(sp²) bond formation, often at lower catalyst loadings and milder conditions.[3][4][5] These systems are highly recommended for challenging substrates.
For the specific case of this compound, a screening of catalysts would be the optimal approach. A good starting point would be a comparison between a classical catalyst like Pd(PPh₃)₄ and a more modern system employing a Buchwald ligand such as SPhos or XPhos with a palladium(II) precatalyst. The choice of base and solvent also plays a crucial role and should be optimized in conjunction with the catalyst. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred, and ethereal solvents such as dioxane or THF, often with a small amount of water, are commonly employed.
References
Comparative Purity Analysis of Synthesized 2-(4-Bromobutyl)-1,3,2-benzodioxaborole and its Pinacol Ester Analogue
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and purity assessment of the versatile bifunctional linker, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, in comparison to its commonly used alternative, 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
In the realm of drug discovery and development, bifunctional molecules that can bridge two different chemical entities are of paramount importance. Boronate esters containing a reactive alkyl halide moiety, such as this compound, represent a critical class of such linkers. Their utility in facilitating complex molecular architectures through sequential cross-coupling reactions makes a thorough understanding of their purity and characterization essential for reproducible and reliable downstream applications.
This guide provides a comparative analysis of the purity and characterization of synthesized this compound and its widely used pinacol-protected counterpart, 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We delve into the synthetic considerations, potential impurities, and the analytical techniques employed for their comprehensive characterization.
Synthesis and Potential Impurities
The synthesis of this compound can be approached through several synthetic strategies, with the Miyaura borylation reaction being a prominent method.[1][2] This palladium-catalyzed cross-coupling reaction would involve the reaction of a diboron reagent, such as bis(catecholato)diboron, with an excess of a dihaloalkane like 1,4-dibromobutane.
Given this synthetic route, a number of process-related impurities can be anticipated:
-
Starting Materials: Unreacted 1,4-dibromobutane and catechol.
-
By-products: Homocoupled products of the dihaloalkane (e.g., 1,8-dibromooctane) and products arising from the reaction of the boronate ester with the starting halide.
-
Solvent and Reagents: Residual palladium catalyst, ligands, bases (e.g., potassium acetate), and solvents used in the synthesis and purification.
-
Hydrolysis Products: Boronic acids are susceptible to hydrolysis.[3][4] The primary hydrolysis product would be 4-bromobutylboronic acid.
An alternative synthetic approach involves the reaction of a Grignard reagent, 4-bromobutylmagnesium bromide, with a boron-containing electrophile like 2-chloro-1,3,2-benzodioxaborole. This route may introduce impurities from the Grignard reagent preparation and unreacted boron starting material.
Comparative Purity Analysis: Benzodioxaborole vs. Pinacol Dioxaborolane
For a comprehensive comparison, we will consider 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the alternative. Pinacol boronate esters are frequently favored due to their generally higher stability towards hydrolysis and chromatography compared to catechol esters.[5][6][7]
Table 1: Comparison of Analytical Data
| Parameter | This compound | 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₀H₁₂BBrO₂ | C₁₀H₂₀BBrO₂ |
| Molecular Weight | 254.92 g/mol | 262.98 g/mol [8] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Colorless oil |
| Purity (Typical) | >95% | >97% |
| Key Impurities | 1,4-dibromobutane, Catechol, 4-bromobutylboronic acid | 1,4-dibromobutane, Pinacol, 4-bromobutylboronic acid |
Characterization Techniques and Expected Data
A multi-technique approach is essential for the unambiguous characterization and purity assessment of these boronate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation and purity determination.
Table 2: Expected ¹H NMR Chemical Shifts (CDCl₃)
| Assignment | This compound (Predicted) | 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Ar-H | 7.2-7.4 ppm (m, 4H) | - |
| -CH₂-Br | 3.4 ppm (t, 2H) | 3.41 ppm (t, 2H) |
| -CH₂-CH₂-Br | 1.9 ppm (m, 2H) | 1.88 ppm (m, 2H) |
| B-CH₂-CH₂- | 1.6 ppm (m, 2H) | 1.55 ppm (m, 2H) |
| B-CH₂- | 0.9 ppm (t, 2H) | 0.85 ppm (t, 2H) |
| -C(CH₃)₂ | - | 1.25 ppm (s, 12H) |
Table 3: Expected ¹³C and ¹¹B NMR Chemical Shifts (CDCl₃)
| Nucleus | This compound (Predicted) | 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| ¹³C NMR | ||
| Ar-C | ~112, 122 ppm | - |
| Ar-C-O | ~148 ppm | - |
| -CH₂-Br | ~34 ppm | ~34 ppm |
| -CH₂-CH₂-Br | ~32 ppm | ~32 ppm |
| B-CH₂-CH₂- | ~25 ppm | ~25 ppm |
| B-CH₂- | (broad, attached to B) | (broad, attached to B) |
| -C(CH₃)₂ | - | ~83 ppm |
| -C(CH₃)₂ | - | ~25 ppm |
| ¹¹B NMR | ~30-33 ppm (broad singlet) | ~33-35 ppm (broad singlet)[9] |
Note: Predicted NMR data for the benzodioxaborole derivative is based on analogous structures. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.[10]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purity assessment and impurity profiling. A key challenge in the analysis of boronate esters is on-column hydrolysis.[3][11] To mitigate this, methods often employ a mobile phase with a low aqueous content and no acidic modifiers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities such as residual starting materials and low molecular weight by-products. The fragmentation patterns observed in the mass spectrum can provide structural information about the analyte and its impurities. For boronate esters, characteristic fragmentation may involve the loss of the alkyl chain or cleavage of the dioxaborole ring.[12][13]
Experimental Protocols
General Synthesis of this compound (Miyaura Borylation Approach)
-
To a solution of bis(catecholato)diboron (1.0 eq) in an anhydrous, degassed solvent such as dioxane, add 1,4-dibromobutane (3.0-5.0 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq), and a base (e.g., potassium acetate, 3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. To minimize hydrolysis, a higher initial percentage of acetonitrile is recommended, and the use of acidic additives should be avoided if possible.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzodioxaborole) or coupled with a mass spectrometer (LC-MS) for universal detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile.
Characterization by NMR Spectroscopy
-
¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (CDCl₃).
-
¹¹B NMR: Dissolve the sample in CDCl₃. Use a boron-free NMR tube for accurate results. The chemical shifts are referenced to an external standard of BF₃·OEt₂.[14]
Stability Comparison
Benzodioxaborole esters are generally considered to be more susceptible to hydrolysis than their pinacol counterparts.[5] The electron-withdrawing nature of the catechol ring can make the boron center more electrophilic and thus more prone to nucleophilic attack by water. The steric bulk of the four methyl groups on the pinacol ring provides greater kinetic stability.[7] For applications requiring high stability during purification and storage, the pinacol derivative is often the preferred choice. However, the greater reactivity of the benzodioxaborole ester can be advantageous in certain synthetic transformations where facile cleavage of the boronate ester is desired.
Conclusion
The purity analysis and characterization of this compound require a combination of spectroscopic and chromatographic techniques. Understanding the potential impurities arising from its synthesis is crucial for developing robust analytical methods. While the pinacol analogue, 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers enhanced stability, the benzodioxaborole derivative may be advantageous in specific synthetic contexts. The choice between these two valuable bifunctional linkers should be guided by the specific requirements of the intended application, balancing the need for stability with reactivity. This guide provides the foundational knowledge for researchers to make informed decisions and to ensure the quality and reliability of their synthetic endeavors.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H20BBrO2 | CID 11196311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stereochemical Outcome of Reactions Involving 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative assessment of the stereochemical outcomes in reactions involving 2-(4-Bromobutyl)-1,3,2-benzodioxaborole and its alternatives. While direct stereoselective reactions utilizing this specific reagent are not extensively documented in publicly available literature, we can infer and compare its potential performance based on analogous reactions with functionalized alkylboronates. This guide will explore key reaction classes where stereocontrol is crucial and present relevant experimental data from similar systems to offer a predictive comparison.
Introduction to Stereoselectivity in Organoboron Chemistry
Organoboron compounds are versatile intermediates in organic synthesis, prized for their stability, low toxicity, and broad functional group tolerance. The creation of chiral centers is a critical step in the synthesis of many pharmaceuticals and complex molecules. In the context of achiral starting materials like this compound, stereoselectivity must be induced during a chemical transformation, typically through the use of chiral catalysts, reagents, or auxiliaries. The key reaction types where the stereochemical outcome is of interest for a functionalized alkylboronate like the title compound include additions to carbonyls and imines, and cross-coupling reactions.
Enantioselective Addition to Aldehydes: A Powerful Tool for C-C Bond Formation
One of the most powerful applications of organoboron reagents is their addition to carbonyl compounds to form chiral alcohols. In the absence of a chiral influence, the reaction of an alkylboronate with an aldehyde will produce a racemic mixture of the corresponding alcohol. However, the use of a chiral catalyst can direct the reaction to favor one enantiomer over the other.
Comparison of Catalytic Systems for Enantioselective Alkylation of Aldehydes
While specific data for this compound is not available, we can compare the performance of different catalytic systems in the enantioselective addition of other functionalized alkylboron reagents to aldehydes. This provides a strong basis for predicting the potential stereochemical outcomes.
| Catalyst System | Alkylboron Reagent | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Titanium Complex | [Br-(CH₂)₃]₃B | Benzaldehyde | 85 | 96 | [1] |
| Chiral Phosphoramidite-Copper Complex | Alkylboronate | Various Aromatic Aldehydes | up to 91 | up to 98 | [2] |
Experimental Protocol: Enantioselective Alkylation of an Aldehyde with a Functionalized Alkylboron Reagent
The following is a general procedure based on the work by Harada and co-workers for the enantioselective alkylation of aldehydes using a functionalized trialkylborane, which can be adapted for alkylboronates.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, a chiral ligand (e.g., 3-(3,5-diphenylphenyl)-H₈-BINOL, 5 mol%) and titanium tetraisopropoxide (1.5 equivalents) are dissolved in an anhydrous solvent like dichloromethane. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The catalyst solution is cooled to the desired reaction temperature (e.g., -20 °C). The aldehyde (1.0 equivalent) is added, followed by the dropwise addition of the functionalized alkylboron reagent (e.g., a trialkylborane derived from 4-bromobutene, 1.2 equivalents).
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for the enantioselective addition of a functionalized alkylboron reagent to an aldehyde.
Stereospecific Cross-Coupling Reactions
Another important class of reactions for organoboron compounds is the Suzuki-Miyaura cross-coupling. When the alkylboron reagent is itself chiral, a stereospecific cross-coupling reaction, where the stereochemistry of the starting material is transferred to the product, is highly desirable. While this compound is achiral, it could be a precursor to a chiral secondary boronic ester via a subsequent transformation. The stereochemical outcome of the coupling of such a chiral derivative is then of great interest.
Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles
Research has shown that the stereochemical outcome (retention or inversion of configuration) of the Suzuki-Miyaura coupling of chiral secondary alkylboron nucleophiles can be influenced by the choice of ligand on the palladium catalyst.
| Ligand | Substrate | Stereochemical Outcome | Reference |
| P(t-Bu)₃ | Secondary alkylboronic acid | Predominantly Retention | [3][4] |
| Buchwald-type phosphine ligands | Secondary alkyltrifluoroborate | Inversion of configuration | [3][4] |
Experimental Protocol: Stereospecific Cross-Coupling of a Secondary Alkylboronic Acid
The following is a general procedure for the palladium-catalyzed cross-coupling of a secondary alkylboronic acid with an aryl chloride, which is relevant for understanding the potential transformations of derivatives of the title compound.[3][4]
-
Reaction Setup: To a reaction vessel are added the aryl chloride (1.0 equivalent), the secondary alkylboronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), and a preformed palladium catalyst such as [Pd(P(t-Bu)₃)]₂ (2 mol %).
-
Solvent and Reaction Conditions: A mixture of toluene and water (e.g., 2:1 v/v) is added, and the reaction mixture is heated to a specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitoring and Workup: The reaction progress is monitored by gas chromatography (GC) or TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography. The stereochemical purity of the product is determined by chiral GC or HPLC.
Caption: Logical relationship in a stereospecific Suzuki-Miyaura cross-coupling reaction.
Alternative Approaches and Future Outlook
While direct catalytic asymmetric reactions involving this compound are yet to be widely reported, several alternative strategies can be envisioned for the stereoselective introduction of the 4-bromobutyl fragment.
-
Use of Chiral Auxiliaries: The catechol portion of the benzodioxaborole could be replaced with a chiral diol. This chiral auxiliary could direct the stereochemical course of subsequent reactions.
-
Biocatalysis: Enzymatic reactions, such as the stereospecific amination of alkylboronic esters, offer a green and highly selective alternative to traditional chemical catalysis.[5]
-
Diastereoselective Reactions: Reacting the achiral boronate with a chiral substrate (e.g., a chiral aldehyde or imine) can lead to the formation of diastereomers, which can often be separated.
The development of new chiral ligands and catalytic systems continues to expand the toolkit for asymmetric synthesis. It is anticipated that future research will lead to the development of highly selective methods for the direct stereoselective functionalization of versatile reagents like this compound, further enhancing their utility in the synthesis of complex, enantioenriched molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 3. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, a boronic acid derivative and an organobromine compound. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE). An emergency eyewash station and safety shower must be readily accessible.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that is fully fastened. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and organobromine compounds.[1][2]
Hazard Identification and Waste Classification
This compound, like other boronic acid derivatives and organobromine compounds, should be treated as hazardous chemical waste .[1][2][3] Based on data for similar compounds, it is expected to cause skin, eye, and respiratory irritation.[4][5][6]
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1][2][7][8]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional hand-off.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][9]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused solid chemical.[9]
-
Liquid Waste: This includes any solutions containing the compound. Use a funnel to prevent spills when transferring liquid waste.[2]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Spill and Contamination Management:
-
In the event of a spill, immediately alert others and restrict access to the area.[2]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical.[2]
-
Carefully collect the absorbed material and any contaminated solids into a sealable, labeled hazardous waste container.[2]
-
Decontaminate the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
3. Empty Container Decontamination:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9]
-
After thorough decontamination, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.
4. Waste Storage:
-
Securely seal all waste containers.[1]
-
Store the labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[2]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][7]
-
Provide a complete and accurate description of the waste.
Experimental Protocols
Decontamination of Glassware:
-
Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.
-
Base Wash: To hydrolyze any remaining boronic acid ester, wash the glassware with a base solution (e.g., 1M NaOH). This converts the boronic acid derivative to a more water-soluble boronate salt. Collect this wash solution as hazardous liquid waste.
-
Water Rinse: Rinse the glassware thoroughly with deionized water. This rinsate should also be collected as hazardous waste.[1]
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.
-
Drying: Allow the glassware to air dry completely in a well-ventilated area.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole: A Comprehensive Guide
Personal Protective Equipment (PPE): A Multi-Faceted Defense
Given the anticipated hazards of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, which include potential skin and eye irritation, respiratory effects, and reactivity with water, a robust selection of personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Provides comprehensive protection against splashes and potential projectiles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers resistance to a broad range of chemicals and minimizes the risk of exposure through tears or punctures. |
| Body Protection | Flame-retardant laboratory coat | Protects against chemical splashes and potential ignition sources. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Essential for minimizing inhalation exposure, particularly when handling the compound outside of a certified chemical fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling and Disposal
A systematic approach to the handling and disposal of this compound is critical to mitigate risks. The following workflow outlines the key stages of this process.
Experimental Protocol: From Receipt to Waste
1. Preparation:
-
Before handling, ensure that a certified chemical fume hood is in operation.
-
Don all required PPE as outlined in the table above.
-
Locate and verify the functionality of the nearest emergency eyewash station and safety shower.
-
Have appropriate spill containment materials readily available.
2. Handling:
-
All manipulations of this compound should be conducted within the fume hood.
-
Use spark-proof tools and equipment to prevent ignition.
-
Avoid the creation of dust or aerosols.
-
Crucially, prevent any contact with water or moisture, as benzodioxaborole derivatives can react violently.[1][2]
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The storage location should be away from sources of heat, sparks, and open flames.[1][2]
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Adhere strictly to all institutional, local, state, and federal regulations for chemical waste disposal.
-
Under no circumstances should this chemical be disposed of down the drain.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
